2-Phenylnaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURIHPLQSRVWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060614 | |
| Record name | 2-Phenylnaphthalene | |
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Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-94-2, 35465-71-5 | |
| Record name | 2-Phenylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-94-2 | |
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| Record name | 2-Phenylnaphthalene | |
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| Record name | Naphthalene, phenyl- | |
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| Record name | 2-PHENYLNAPHTHALENE | |
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| Record name | 2-Phenylnaphthalene | |
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| Record name | 2-phenylnaphthalene | |
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| Record name | 2-PHENYLNAPHTHALENE | |
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Foundational & Exploratory
Synthesis of 2-Phenylnaphthalene from Styrene Oxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-phenylnaphthalene (B165426) and its derivatives from styrene (B11656) oxides, a reaction of significant interest in the development of novel chemical entities. The methodologies presented are based on contemporary research, offering efficient and scalable protocols. This document details the core chemical transformations, experimental procedures, and quantitative data to support researchers in the practical application of these synthetic routes.
Introduction
This compound and its substituted analogues are important structural motifs in medicinal chemistry and materials science. The development of efficient synthetic pathways to these compounds is crucial for advancing drug discovery and creating novel functional materials. One promising approach involves the use of readily available styrene oxides as starting materials. This guide focuses on two key catalytic systems for this transformation: a recyclable Brønsted acidic ionic liquid and a methyl trifluoromethanesulfonate (B1224126) (MeOTf)/potassium iodide (KI) catalyzed cyclodimerization.
Catalytic Systems and Methodologies
Brønsted Acidic Ionic Liquid Catalyzed Synthesis
A novel and environmentally conscious method for synthesizing 2-phenylnaphthalenes from styrene oxides utilizes the recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogen sulfate (B86663) ([HNMP]⁺HSO₄⁻). This ionic liquid serves the dual role of catalyst and solvent, simplifying the operational procedure and enhancing atom economy. The reaction proceeds with high efficiency, yielding a variety of this compound derivatives in excellent yields. A significant advantage of this protocol is the ability to recycle the ionic liquid for up to five consecutive cycles without a noticeable decrease in its catalytic activity.[1]
Quantitative Data for Ionic Liquid Catalyzed Synthesis of this compound Derivatives
| Entry | Styrene Oxide Derivative | Product | Time (min) | Yield (%) |
| 1 | Styrene oxide | This compound | 15 | 96 |
| 2 | 4-Methylstyrene oxide | 2-(p-Tolyl)-6-methylnaphthalene | 20 | 95 |
| 3 | 4-Methoxystyrene oxide | 2-(4-Methoxyphenyl)-6-methoxynaphthalene | 25 | 94 |
| 4 | 4-Chlorostyrene oxide | 2-(4-Chlorophenyl)-6-chloronaphthalene | 30 | 92 |
| 5 | 4-Bromostyrene oxide | 2-(4-Bromophenyl)-6-bromonaphthalene | 30 | 93 |
| 6 | 4-Nitrostyrene oxide | 2-(4-Nitrophenyl)-6-nitronaphthalene | 45 | 85 |
| 7 | 3-Methylstyrene oxide | 2-(m-Tolyl)-7-methylnaphthalene | 25 | 90 |
| 8 | 3-Chlorostyrene oxide | 2-(3-Chlorophenyl)-7-chloronaphthalene | 35 | 88 |
Table 1: Summary of the synthesis of this compound derivatives using [HNMP]⁺HSO₄⁻ ionic liquid. The reactions were carried out at 120 °C.
Experimental Protocol: General Procedure for the Synthesis of 2-Phenylnaphthalenes using [HNMP]⁺HSO₄⁻
-
Reaction Setup: To a 25 mL round-bottom flask, add the styrene oxide (1 mmol) and the ionic liquid [HNMP]⁺HSO₄⁻ (2 mL).
-
Reaction Conditions: The reaction mixture is stirred at 120 °C for the time specified in Table 1. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. Diethyl ether (2 x 10 mL) is added to the mixture to extract the product. The ionic liquid phase is separated.
-
Purification: The combined ether layers are washed with a saturated NaHCO₃ solution and then with brine. The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (60-120 mesh) using a hexane-ethyl acetate (B1210297) eluent system to afford the pure this compound derivative.
-
Catalyst Recycling: The separated ionic liquid is washed with diethyl ether, dried under vacuum at 80 °C for 2 hours, and can be reused for subsequent reactions.
MeOTf/KI-Catalyzed Cyclodimerization
An alternative and highly efficient method for the synthesis of 2-arylnaphthalenes involves the cyclodimerization of styrene oxides catalyzed by a combination of methyl trifluoromethanesulfonate (MeOTf) and potassium iodide (KI) in an alcohol solvent under ambient conditions.[2] This protocol is characterized by its high atom efficiency and broad substrate applicability, providing excellent yields for both homo- and cross-coupling reactions.[2] The reaction can also be performed on a gram scale in a short amount of time.[2]
Quantitative Data for MeOTf/KI-Catalyzed Synthesis of this compound Derivatives
| Entry | Styrene Oxide Derivative | Time (min) | Yield (%) |
| 1 | Styrene oxide | 10 | 95 |
| 2 | 4-Methylstyrene oxide | 15 | 94 |
| 3 | 4-Methoxystyrene oxide | 20 | 92 |
| 4 | 4-Fluorostyrene oxide | 15 | 90 |
| 5 | 4-Chlorostyrene oxide | 20 | 91 |
| 6 | 4-Bromostyrene oxide | 20 | 93 |
| 7 | 2-Methylstyrene oxide | 25 | 88 |
| 8 | 3-Methylstyrene oxide | 20 | 89 |
Table 2: Summary of the synthesis of this compound derivatives via MeOTf/KI-catalyzed cyclodimerization. Reactions were carried out in methanol (B129727) at room temperature.
Experimental Protocol: General Procedure for the MeOTf/KI-Catalyzed Synthesis of 2-Arylnaphthalenes
-
Reagent Preparation: To a solution of the aryl ethylene (B1197577) oxide (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add potassium iodide (KI) (0.3 mmol).
-
Catalyst Addition: Methyl trifluoromethanesulfonate (MeOTf) (0.2 mmol) is then added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for the time indicated in Table 2. Reaction progress is monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, the mixture is quenched with a saturated solution of Na₂S₂O₃ and extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate eluent to yield the pure 2-arylnaphthalene.
Reaction Mechanism and Workflow
The synthesis of this compound from styrene oxide is proposed to proceed through a cascade of reactions initiated by the acidic catalyst. The initial step involves the acid-catalyzed opening of the epoxide ring of styrene oxide to form a carbocation intermediate. This is followed by a rearrangement and subsequent dimerization and cyclization to yield the final this compound product.
A key transformation in this process is the Meinwald rearrangement, which is the Lewis-acid-catalyzed isomerization of an epoxide to a carbonyl compound.[3] In the context of styrene oxide, this would lead to the formation of phenylacetaldehyde.
Caption: Proposed reaction mechanism for the synthesis of this compound from styrene oxide.
The experimental workflow for both catalytic systems follows a similar logical progression, from reaction setup to purification of the final product.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic [HNMP]+HSO4− ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. MeOTf/KI-catalyzed efficient synthesis of 2-arylnaphthalenes via cyclodimerization of styrene oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 2-Phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-phenylnaphthalene (B165426). It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Introduction and Physicochemical Properties
This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene (B1677914) ring substituted with a phenyl group at the C-2 position. It serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and materials with interesting photophysical properties.[1] In recent years, its derivatives have garnered significant attention in medicinal chemistry due to their potential as anticancer agents.[2][3]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂ | [4] |
| Molecular Weight | 204.27 g/mol | [4] |
| CAS Number | 612-94-2 | [4] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 101-103 °C | [5] |
| Boiling Point | 345.5 °C at 760 mmHg | [6] |
| Solubility | Soluble in non-polar solvents like hexane, chloroform, and toluene (B28343); very low solubility in polar solvents like water and methanol. | [1] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Spectroscopy | Key Data Points | Reference(s) |
| ¹H NMR | Spectral data available. | [7] |
| ¹³C NMR | Spectral data available. | [7] |
| Infrared (IR) | Vapor phase IR spectrum available. | [3] |
| Mass Spectrometry (MS) | Mass spectrum (GC) available. | [8] |
| UV/Visible | UV/Visible spectrum available. | [9] |
Discovery and Historical Synthesis
The history of this compound's synthesis reflects the evolution of organic chemistry, from harsh, low-yield classical methods to sophisticated, highly efficient modern catalytic reactions.
Early Mentions and Synthesis
One such historical method involved the dehydrogenation of 2-phenyltetralin .[5] This approach typically required high temperatures and the use of catalysts like sulfur or selenium, often resulting in low yields.[5]
Another early method mentioned is the reaction of a halobenzene with a halonaphthalene in the presence of sodium and xylene, a variation of the Wurtz-Fittig reaction.[5] These early methods were generally characterized by harsh reaction conditions and a lack of selectivity.
A 1962 patent describes an improved process for the preparation of this compound from the linear dimer of styrene (B11656). This process involved the dehydrocyclization of the dimer over a metallic oxide dehydrogenation catalyst at temperatures exceeding 500 °C.[5]
Modern Synthetic Methodologies
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryls, including this compound, offering milder conditions, higher yields, and greater functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the synthesis of this compound, typically involving the reaction of a 2-halonaphthalene with phenylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling [10]
-
Reactants: 2-Bromonaphthalene (1.0 equiv), Phenylboronic acid (1.2 equiv).
-
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv).
-
Ligand: Triphenylphosphine (PPh₃, 0.04 equiv).
-
Base: Potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent: Toluene and water.
-
Procedure:
-
In a flame-dried Schlenk flask, combine 2-bromonaphthalene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Grignard Reaction
The Grignard reaction provides another classical and effective route to this compound. This can be achieved, for example, by reacting a phenyl Grignard reagent with a suitable naphthalene-based electrophile. A general representation involves the reaction of phenylmagnesium bromide with a 2-substituted naphthalene.
Experimental Protocol: Grignard Reaction (General) [11]
-
Reactants: Magnesium turnings (1.1 equiv), Bromobenzene (B47551) (1.0 equiv) to form phenylmagnesium bromide. This is then reacted with a suitable 2-substituted naphthalene derivative (e.g., 2-naphthoyl chloride or 2-naphthonitrile).
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, react magnesium turnings with bromobenzene in anhydrous ether or THF to form phenylmagnesium bromide. A crystal of iodine is often used to initiate the reaction.
-
Reaction with Naphthalene Derivative: Slowly add a solution of the 2-substituted naphthalene derivative in the same anhydrous solvent to the freshly prepared Grignard reagent at a controlled temperature (often 0 °C to room temperature).
-
Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The crude product is then purified by chromatography or recrystallization.
-
Synthesis from Phenylacetonitriles and Benzaldehydes
A multi-step synthesis starting from commercially available phenylacetonitriles and benzaldehydes has been reported for the preparation of this compound and its derivatives.[12]
Experimental Protocol: Synthesis from Phenylacetonitrile (B145931) and Benzaldehyde (General outline) [12]
This synthesis involves a sequence of reactions, typically starting with a condensation reaction between a substituted phenylacetonitrile and a substituted benzaldehyde, followed by cyclization and aromatization steps to form the this compound core. Further modifications, such as demethylation of methoxy (B1213986) groups, can be carried out to obtain hydroxylated derivatives.[12]
Other Modern Methods
-
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[13][14] For this compound, this could involve the reaction of a 2-halonaphthalene with a phenylzinc reagent.
-
Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form biaryl compounds, although it often requires higher temperatures than palladium-catalyzed reactions.[6][15]
-
Synthesis from Styrene Oxides: A novel and efficient protocol for the synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic ionic liquid has been reported.[2]
Biological Activity and Drug Development Potential
While this compound itself has limited reported biological activity, its derivatives have emerged as promising scaffolds in drug discovery, particularly in the development of anticancer agents.
Cytotoxicity of this compound Derivatives
A study by Chang et al. (2015) investigated the structure-activity relationship of a series of synthetic this compound derivatives against the human breast cancer cell line MCF-7.[12] The study revealed that the position and nature of substituents on the this compound core significantly influence their cytotoxic activity.
| Compound | Description | IC₅₀ (µM) on MCF-7 cells | Reference |
| PNAP-1 | This compound | > 50 | [12] |
| PNAP-3h | 7-Hydroxy-2-(4'-hydroxyphenyl)naphthalene | 17.9 | [12] |
| PNAP-6h | 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene | 4.8 | [16][12] |
| PNAP-7h | 7-Hydroxy-2-(3'-hydroxyphenyl)naphthalene | 31.8 | [12] |
These results highlight that hydroxylation, particularly at the C-7 position of the naphthalene ring, markedly enhances the cytotoxic activity against MCF-7 cells.[12] The compound PNAP-6h, with hydroxyl groups at the C-6 and C-7 positions of the naphthalene ring and the C-4' position of the phenyl ring, exhibited the most potent activity.[16][12]
Proposed Signaling Pathway for Apoptosis Induction
The cytotoxic effects of the active this compound derivatives are attributed to the induction of apoptosis.[12] The proposed mechanism involves both the intrinsic and extrinsic apoptotic pathways.
The study by Chang et al. suggests that PNAP-6h induces apoptosis in MCF-7 cells through the following mechanisms:[16][12]
-
Cell Cycle Arrest: The compound causes cell cycle arrest at the S and G2/M phases by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).[12]
-
Induction of Apoptosis:
-
Extrinsic Pathway: Promotion of Fas expression, a death receptor, leading to the activation of caspase-8.[16]
-
Intrinsic Pathway: An increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[16]
-
Execution Phase: Activation of effector caspases such as caspase-3 and caspase-7, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[16]
-
MAPK Pathway Involvement: The study also observed modulation of the MAPK pathway, with a decrease in the phosphorylation of ERK and an increase in the phosphorylation of p38, which are known to be involved in the regulation of apoptosis.[16]
-
Mandatory Visualizations
Synthetic Workflow
Proposed Apoptotic Signaling Pathway
Conclusion
This compound has evolved from a synthetically challenging molecule in early organic chemistry to a readily accessible scaffold through modern catalytic methods. While the parent compound has found applications as a chemical intermediate, its derivatives are now at the forefront of medicinal chemistry research, demonstrating significant potential as anticancer agents. The ability of these derivatives to induce apoptosis through multiple signaling pathways makes them attractive candidates for further drug development. This guide provides a foundational understanding of the history, synthesis, and biological relevance of this compound, intended to aid researchers in their ongoing and future work with this important class of compounds.
References
- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 2. Synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic [HNMP]+HSO4− ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design of antineoplastic agents on the basis of the "this compound-type" structural pattern. 2. Synthesis and biological activity studies of benzo]b]naphtho[2,3-d]furan-6,11-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 291. Synthesis of 2-phenylnaphthalenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 13. Negishi Coupling | NROChemistry [nrochemistry.com]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Phenylnaphthalene: A Technical Guide for Researchers
Introduction: 2-Phenylnaphthalene (B165426), a polycyclic aromatic hydrocarbon (PAH), is a key intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals.[1] Its utility in drug development and other chemical processes is significantly influenced by its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. The guide summarizes the available solubility data, details a robust experimental protocol for its determination, and presents a logical workflow for solubility assessment.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. As a solid at room temperature, this compound's solubility is a critical parameter for its handling, formulation, and application in various chemical processes.[1]
| Property | Value |
| Molecular Formula | C₁₆H₁₂ |
| Molecular Weight | 204.27 g/mol |
| Appearance | Pale yellow crystals |
| Melting Point | 101-104 °C |
| Boiling Point | 358 °C |
| Density | 1.218 g/cm³ |
Solubility Profile of this compound
The solubility of this compound is fundamentally governed by the principle of "like dissolves like." Its non-polar, aromatic structure dictates its solubility characteristics in various organic solvents.
Qualitative Solubility:
This compound exhibits favorable solubility in non-polar organic solvents due to its hydrophobic nature. Conversely, it has very low solubility in polar solvents.[1]
-
High Solubility: Non-polar solvents such as hexane, chloroform, and toluene (B28343) are effective in dissolving this compound.[1]
-
Low Solubility: Polar solvents like water, methanol, and acetone (B3395972) are poor solvents for this compound.[1]
Quantitative Solubility Data:
| Solvent | Concentration |
| Toluene | 50 µg/mL |
| Cyclohexane | 10 µg/mL[2] |
The limited availability of extensive quantitative data underscores the importance of experimental determination of solubility for specific applications.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted equilibrium shake-flask method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Solvent System: Prepare the desired organic solvent and ensure it is degassed if necessary.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that saturation has been reached.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial containing the this compound.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The exact time for equilibration should be determined empirically.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for a period to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microparticles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.
-
Quantification:
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analysis: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation: Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
Experimental Workflow
The logical flow of the solubility determination process is illustrated in the diagram below.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data remains limited in the public domain, the qualitative solubility profile and the detailed experimental protocol offered herein provide researchers and drug development professionals with the necessary tools to effectively work with this compound. The provided workflow and methodologies will enable the generation of precise solubility data tailored to specific research and development needs, ultimately facilitating the advancement of applications involving this compound.
References
An In-depth Technical Guide to 2-Phenylnaphthalene Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-phenylnaphthalene (B165426) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology and anti-inflammatory applications. These compounds, structurally analogous to bioactive natural products like isoflavones, have been shown to exert their effects through the modulation of key cellular signaling pathways, including the MAPK/NF-κB and cell cycle regulation pathways. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of promising this compound derivatives, supported by detailed experimental protocols and quantitative data to aid in the research and development of next-generation targeted therapies.
Core Synthesis Strategies
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-step synthesis starting from commercially available phenylacetonitriles and benzaldehydes.[1][2] Additionally, other approaches, such as those utilizing styrene (B11656) oxides or 1-styryl-2-methoxybenzenes, have been reported.
A representative synthetic scheme for a series of substituted 2-phenylnaphthalenes (PNAPs) is outlined below. This approach has been successfully employed to generate a library of compounds for structure-activity relationship (SAR) studies.[1][2]
General Synthetic Protocol for PNAP Derivatives
The synthesis of the this compound core generally involves a six-step process, starting with the reaction of a substituted phenylacetonitrile (B145931) and a substituted benzaldehyde.[1] Subsequent demethylation of methoxy-substituted precursors is a common final step to yield the corresponding hydroxylated derivatives, which often exhibit enhanced biological activity.[1][2]
Detailed Protocol for the Synthesis of 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h):
The synthesis of the highly active derivative, PNAP-6h, is achieved through the demethylation of its methoxy (B1213986) precursor.
-
Starting Material: 6,7-dimethoxy-2-(4'-methoxyphenyl)naphthalene.
-
Reagents and Conditions: Boron tribromide (BBr₃) in dichloromethane (B109758) (CH₂Cl₂).
-
Procedure:
-
Dissolve the methoxy-protected this compound derivative in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in CH₂Cl₂ dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or methanol.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired hydroxylated this compound.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]
Biological Activity and Therapeutic Potential
This compound derivatives have demonstrated a broad range of biological activities, with the most promising applications being in the fields of oncology and inflammation.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of this compound analogs against various cancer cell lines. The human breast adenocarcinoma cell line, MCF-7, has been a key model for these investigations.[1][2]
Structure-Activity Relationship (SAR):
SAR studies have revealed that the substitution pattern on the this compound core is critical for cytotoxic activity. Key findings include:
-
The presence of a hydroxyl group at the C-7 position of the naphthalene (B1677914) ring markedly enhances cytotoxicity.[1][2]
-
Hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring also contribute to increased cytotoxicity.[1][2]
-
Conversely, a hydroxyl group at the C-3' position of the phenyl ring has been shown to slightly decrease cytotoxic activity.[1][2]
Quantitative Cytotoxicity Data:
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against the MCF-7 human breast cancer cell line and the non-cancerous human mammary epithelial cell line, MCF-10A.
| Compound ID | R⁶ | R⁷ | R³' | R⁴' | IC₅₀ (μM) vs. MCF-7[1] | IC₅₀ (μM) vs. MCF-10A[1] |
| PNAP-2h | OH | H | H | H | > 50 | > 100 |
| PNAP-3h | H | OH | H | H | 17.9 | 71.0 |
| PNAP-5h | OH | OH | H | H | 40.2 | 85.3 |
| PNAP-6h | OH | OH | H | OH | 4.8 | 50.9 |
| PNAP-7h | H | OH | OH | H | 31.8 | 55.1 |
IC₅₀: The concentration of the compound that inhibits cell growth by 50%.
The data clearly indicates that PNAP-6h (6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene) is the most potent derivative against MCF-7 cells, with an IC₅₀ value of 4.8 μM, while exhibiting lower toxicity towards the non-cancerous MCF-10A cells.[1]
Anti-inflammatory Activity
Certain this compound derivatives have also been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7). The mechanism of this anti-inflammatory action is linked to the downregulation of the MAPK/NF-κB signaling pathways.
Mechanism of Action
The anticancer and anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to modulate key cellular signaling pathways.
Cell Cycle Arrest and Apoptosis in Cancer Cells
The most potent anticancer derivative, PNAP-6h, has been shown to induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells.[1][2]
-
Cell Cycle Arrest: PNAP-6h treatment leads to cell cycle arrest at the S and G2/M phases. This is associated with the upregulation of cell cycle inhibitors p21 and p27, and the downregulation of cyclins (D1, E, B1) and cyclin-dependent kinases (CDK4, CDK2, CDK1).[1]
-
Induction of Apoptosis: PNAP-6h induces apoptosis through both the extrinsic and intrinsic pathways. This is evidenced by the promotion of Fas expression, increased cleavage of PARP, and activation of caspases-7, -8, and -9. Furthermore, an increase in the Bax/Bcl-2 ratio suggests the involvement of the mitochondrial apoptotic pathway.[1][2]
Modulation of MAPK/NF-κB Signaling
The anti-inflammatory and, in part, the anticancer effects of this compound derivatives are mediated by the inhibition of the MAPK and NF-κB signaling pathways.
-
MAPK Pathway: PNAP-6h has been shown to decrease the phosphorylation of ERK and increase the phosphorylation of p38 in MCF-7 cells.[1] The modulation of these mitogen-activated protein kinases (MAPKs) is crucial in regulating cell proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: In inflammatory models, these derivatives inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the expression of pro-inflammatory genes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the effect of this compound derivatives on the expression and phosphorylation of proteins in the MAPK and apoptosis pathways.
-
Cell Lysis: Treat MCF-7 cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, p38, PARP, caspases, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis, screening, and mechanistic evaluation of this compound derivatives.
Signaling Pathway of PNAP-6h-induced Apoptosis in MCF-7 Cells
Caption: Proposed mechanism of PNAP-6h-induced apoptosis and cell cycle arrest in MCF-7 breast cancer cells.
Future Directions
The promising in vitro activity of this compound derivatives, particularly PNAP-6h, warrants further investigation. Future studies should focus on:
-
In vivo efficacy studies: Evaluating the antitumor activity of lead compounds in animal models of breast cancer.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to assess their drug-like potential.
-
Target identification: Elucidating the direct molecular targets of these compounds to better understand their mechanism of action.
-
Analogue synthesis and optimization: Synthesizing and testing new analogs to improve potency, selectivity, and pharmacokinetic properties.
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer and anti-inflammatory agents. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for new and effective therapies.
References
Spectroscopic Profile of 2-Phenylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylnaphthalene (B165426), a significant polycyclic aromatic hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for its identification, characterization, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals in the aromatic region, corresponding to the protons of the naphthalene (B1677914) and phenyl rings.
| Chemical Shift (δ) ppm | Description |
| 8.03 | singlet, 1H |
| 7.95 – 7.82 | multiplet, 3H |
| 7.73 | triplet, J = 8.0 Hz, 3H |
| 7.57 – 7.43 | multiplet, 4H |
| 7.37 | triplet, J = 7.4 Hz, 1H |
Table 1: ¹H NMR chemical shifts for this compound in CDCl₃.[1]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for the carbon atoms of this compound are presented below.
| Chemical Shift (δ) ppm |
| 141.12 |
| 138.55 |
| 133.67 |
| 132.61 |
| 128.84 |
| 128.39 |
| 127.72 |
| 127.44 |
| 127.35 |
| 126.28 |
| 125.92 |
| 125.75 |
Table 2: ¹³C NMR chemical shifts for this compound in CDCl₃.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for aromatic C-H and C=C bonds.
| Wavenumber (cm⁻¹) | Bond | Description |
| 3100 - 3000 | C-H | Aromatic C-H stretch |
| 1600 - 1450 | C=C | Aromatic C=C in-ring stretch |
| 900 - 675 | C-H | Aromatic C-H out-of-plane bend |
Table 3: Characteristic IR absorption bands for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated π-system of this compound results in characteristic absorption maxima in the ultraviolet region.
| Wavelength (λmax) nm |
| ~254 |
| ~292 |
Table 4: UV-Vis absorption maxima for this compound.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.
-
Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride.
-
Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
The resulting spectrum is typically plotted as transmittance versus wavenumber.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol (B145695) or cyclohexane).
-
Dilution: Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
-
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank cuvette.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to 2-Phenylnaphthalene (CAS 612-94-2): Properties, Synthesis, and Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylnaphthalene (B165426) (CAS No. 612-94-2), a polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest in organic synthesis and medicinal chemistry. Its rigid, planar structure serves as a versatile scaffold for the development of novel functional materials and therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and potential hazards associated with this compound, with a focus on experimental details and applications relevant to research and development.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₂ | [1][2] |
| Molecular Weight | 204.27 g/mol | [1][3] |
| Appearance | Colorless to white solid, powder, or crystals | [3] |
| Melting Point | 101-105 °C | [3] |
| Boiling Point | 358 °C | [3] |
| Density | 1.218 g/cm³ | [3] |
| Flash Point | 155.9 °C | [3] |
| Vapor Pressure | 3.50 x 10⁻⁵ mmHg | [3] |
| Refractive Index | 1.647 | [3] |
| LogP | 4.50680 | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like toluene (B28343) and cyclohexane. | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.35-7.55 (m, 5H, phenyl-H), 7.65-7.75 (m, 2H, naphthyl-H), 7.85-8.00 (m, 4H, naphthyl-H), 8.05 (s, 1H, naphthyl-H). The spectrum shows characteristic aromatic proton signals. | [5] |
| ¹³C NMR | Signals corresponding to the aromatic carbons of both the naphthalene (B1677914) and phenyl rings. | [1] |
| Infrared (IR) Spectroscopy (KBr disc) | Characteristic peaks for aromatic C-H stretching and C=C ring stretching. | [1][2] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight. | [6][7][8] |
| UV/Visible Spectroscopy | Absorption maxima characteristic of the extended aromatic system. | [9][10] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions, offering high yields and regioselectivity.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is based on established methods for the synthesis of arylnaphthalenes.[11][12][13][14][15]
Materials:
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Degassing: Seal the flask with a septum and subject it to three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).
-
Solvent Addition: Add anhydrous, degassed dioxane (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. This compound | C16H12 | CID 11934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene, 2-phenyl- [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. accustandard.com [accustandard.com]
- 5. This compound(612-94-2) 1H NMR spectrum [chemicalbook.com]
- 6. Naphthalene, 2-phenyl- [webbook.nist.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. html.rhhz.net [html.rhhz.net]
- 15. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of 2-Phenylnaphthalene Derivatives: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the burgeoning biological activities of 2-phenylnaphthalene (B165426) derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document delves into the core anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds, supported by quantitative data, detailed experimental methodologies, and elucidating pathway diagrams.
Anticancer Activity: A Primary Therapeutic Avenue
This compound derivatives have demonstrated significant potential as anticancer agents, with research highlighting their cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies have been pivotal in identifying key chemical features that enhance this activity.
A noteworthy study synthesized a series of this compound derivatives and evaluated their cytotoxicity against human breast cancer (MCF-7) cells. The findings revealed that the presence and position of hydroxyl groups on the naphthalene (B1677914) and phenyl rings play a crucial role in their anticancer efficacy. One of the most potent compounds identified was 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h), which exhibited an impressive IC50 value of 4.8 μM against MCF-7 cells while showing low toxicity to normal human mammary epithelial cells (MCF-10A).[1][2] Other derivatives, such as PNAP-3h and PNAP-7h, also showed significant dose-dependent toxicity against MCF-7 cells, with IC50 values of 17.9 μM and 31.8 μM, respectively.[1]
Further research into 2-phenylnaphthalenoids has identified compounds with potent antiproliferative activity against MDA-MB-231, A549, and HeLa cell lines, with some exhibiting IC50 values as low as 1 μM.[3] These compounds often exert their effects through the inhibition of DNA topoisomerase IIα.[3] Another class of related compounds, benzo[b]naphtho[2,3-d]furan-6,11-diones, designed based on the "this compound-type" structural pattern, have also shown potent inhibitory action against human promyelocytic leukemia (HL-60) and small-cell lung cancer cells.[4]
Quantitative Anticancer Data
| Compound | Cell Line | IC50 (μM) | Reference |
| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) | MCF-7 | 4.8 | [1] |
| PNAP-3h | MCF-7 | 17.9 | [1] |
| PNAP-7h | MCF-7 | 31.8 | [1] |
| Compound 5 (a 2-phenylnaphthalenoid) | MDA-MB-231 | 1 | |
| 3-[2-(dimethylamino)ethoxy]-1-hydroxybenzo[b]naphthol[2,3-d]furan- 6,11-dione (8j) | HL-60, SCLC | Potent | [4] |
Mechanism of Anticancer Action: Apoptosis Induction
The primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis. The potent derivative, PNAP-6h, has been shown to induce cell cycle arrest at the S and G2/M phases and trigger apoptosis through multiple signaling pathways.[1][2]
PNAP-6h treatment leads to an increase in the levels of p21 and p27, and a decrease in cyclin D1, CDK4, cyclin E, and CDK2, resulting in S phase arrest.[1][2] Furthermore, it decreases the expression of CDK1 and cyclin B1, leading to G2/M arrest.[1][2]
Apoptosis is induced via both intrinsic and extrinsic pathways. PNAP-6h promotes the expression of Fas, a death receptor, and increases the activity of caspases-7, -8, and -9, as well as PARP.[1][2] It also modulates the Bax/Bcl-2 ratio, favoring apoptosis.[1][2] Additionally, the MAPK signaling pathway is involved, with PNAP-6h increasing the phosphorylation of p38 and decreasing the phosphorylation of ERK.[1][2]
Caption: Signaling pathway of PNAP-6h-induced cell cycle arrest and apoptosis in MCF-7 cells.
Antimicrobial Activity: A Broad Spectrum of Action
This compound derivatives have also emerged as promising antimicrobial agents. Studies have shown their efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.
One study investigating 2-hydroxynaphthalene-1-carboxanilides reported that several derivatives exhibited potent antimicrobial activity. For instance, N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide showed significant antistaphylococcal activity with a Minimum Inhibitory Concentration (MIC) of 54.9 μM.[5] More impressively, 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide and 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide were active against a broad spectrum of bacteria, including resistant isolates, with MICs ranging from 0.3 to 92.6 μM.[5] Another study on this compound derivatives isolated from Streblus usambarensis found that Usambarin D demonstrated moderate antibacterial activity against Bacillus subtilis with an MIC of 9.0 μM.
Quantitative Antimicrobial Data
| Compound | Microorganism | MIC (μM) | Reference |
| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | Staphylococcus aureus | 54.9 | [5] |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Various bacteria | 0.3 - 92.6 | [5] |
| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Various bacteria | 0.3 - 92.6 | [5] |
| Usambarin D | Bacillus subtilis | 9.0 |
Anti-inflammatory and Neuroprotective Potential
While research is more concentrated on the anticancer and antimicrobial properties, emerging evidence suggests that this compound derivatives also possess anti-inflammatory and neuroprotective activities.
Some this compound derivatives have been shown to inhibit lipopolysaccharide-induced pro-inflammatory mediators in RAW 264.7 macrophage cells.[6] This is achieved by downregulating the MAPK/NF-κB signaling pathways, leading to a significant decrease in the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6]
In the realm of neuroprotection, certain naphthalene derivatives isolated from Polygonum cuspidatum have exhibited significant protective effects against rotenone-induced injury in PC12 cells at a concentration of 10 μM.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of this compound Derivatives
A general method for synthesizing hydroxylated this compound derivatives involves the demethylation of the corresponding methoxy-2-phenylnaphthalenes. Amino-substituted derivatives can be obtained through the hydrogenation of nitro-substituted precursors.[1]
General Procedure for Demethylation:
-
Dissolve the methoxy-2-phenylnaphthalene derivative in a suitable solvent (e.g., dichloromethane).
-
Add a demethylating agent (e.g., boron tribromide) at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir for a specified time.
-
Quench the reaction with a suitable reagent (e.g., methanol).
-
Extract the product with an organic solvent and purify using column chromatography.
General Procedure for Hydrogenation:
-
Dissolve the nitro-2-phenylnaphthalene derivative in a suitable solvent (e.g., ethanol).
-
Add a catalyst (e.g., palladium on carbon).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir at room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate and purify the product as needed.
Anticancer Activity Assessment
MTT Assay for Cell Viability:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives for 48 hours.
-
Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 μL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity Assessment
Broth Microdilution Method for MIC Determination:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a density of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Western Blot Analysis for Apoptosis Markers
-
Treat cancer cells with the this compound derivative for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., caspases, Bcl-2, Bax, p-p38, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potent anticancer and antimicrobial effects, coupled with emerging evidence of anti-inflammatory and neuroprotective properties, make them attractive candidates for further drug development. The detailed structure-activity relationships and mechanistic insights provided in this guide offer a solid foundation for the rational design of new and more effective therapeutic agents based on the this compound scaffold. Continued research in this area is warranted to fully explore the therapeutic potential of these remarkable compounds.
References
- 1. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 2. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of antineoplastic agents on the basis of the "this compound-type" structural pattern. 2. Synthesis and biological activity studies of benzo]b]naphtho[2,3-d]furan-6,11-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ekb.eg [journals.ekb.eg]
An In-Depth Technical Guide to the Environmental Fate and Toxicity of 2-Phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Phenylnaphthalene (B165426), a polycyclic aromatic hydrocarbon (PAH), is a compound of interest due to its structural similarity to other well-studied PAHs with known environmental persistence and toxicity. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and toxicological profile of this compound. Due to a scarcity of direct experimental data for this specific compound, this guide incorporates predicted data from Quantitative Structure-Activity Relationship (QSAR) models based on its physicochemical properties, as well as information from structurally similar compounds. This guide is intended to inform risk assessment and guide future research by highlighting data gaps and providing standardized experimental protocols for the determination of key environmental and toxicological parameters.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in the environment.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂ | PubChem |
| Molecular Weight | 204.27 g/mol | PubChem |
| Appearance | White to pale yellow crystalline solid | CymitQuimica[1] |
| Water Solubility | Very low | Solubility of Things[2], CymitQuimica[1] |
| Log Kow (Octanol-Water Partition Coefficient) | 4.51 - 5.1 | PubChem[3], Cheméo[4] |
| Vapor Pressure | 0.000122 mmHg at 25°C | ChemBK[5] |
| Melting Point | 105 °C | ChemicalBook[6] |
| Boiling Point | 358 °C | ChemBK[5] |
Environmental Fate
The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For this compound, its high Log Kow value is a primary determinant of its environmental behavior.
Persistence and Degradation
Biodegradation: There is no direct experimental data on the biodegradability of this compound. However, based on its chemical structure as a PAH, it is expected to be resistant to rapid biodegradation. PAHs, in general, are known for their persistence in the environment. QSAR models for predicting the biodegradability of PAHs often consider factors like the number of aromatic rings and the degree of alkylation[7][8]. Given its structure, this compound is not expected to meet the criteria for "ready biodegradability" under OECD Test Guideline 301[9][10][11].
Bioaccumulation
The high Log Kow of this compound (4.51 - 5.1) indicates a strong potential for bioaccumulation in aquatic organisms. Chemicals with a Log Kow greater than 3 are generally considered to have the potential to bioaccumulate. The bioconcentration factor (BCF) is a key indicator of bioaccumulation potential and can be experimentally determined using OECD Test Guideline 305[12][13][14][15].
Mobility and Sorption
Soil and Sediment: The high lipophilicity of this compound, as indicated by its high Log Kow and low water solubility, suggests that it will have low mobility in soil and will strongly adsorb to organic matter in soil and sediment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this sorption potential. While no experimental Koc value for this compound is available, it can be estimated from its Log Kow using established QSAR equations for PAHs. For instance, a common QSAR equation for PAHs is:
log Koc ≈ 1.0 * log Kow - 0.21
Using a Log Kow of 4.8 (average of the range), the estimated log Koc would be approximately 4.59, indicating very strong sorption to soil and sediment and, consequently, low mobility[16][17][18].
Toxicity
The toxicity of this compound has not been extensively studied, particularly in environmental organisms. The available information is primarily from in vitro studies on human cancer cells.
Human Health Toxicity (In Vitro)
A study on hydroxylated derivatives of this compound demonstrated cytotoxic effects on human breast cancer (MCF-7) cells. The parent compound, this compound, was not the primary focus, but the study provides insights into potential mechanisms of toxicity. The derivatives were found to induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, the involvement of the p38 and ERK signaling pathways was identified.
Ecotoxicity
Experimental Protocols
To address the data gaps for this compound, the following standardized OECD guidelines are recommended for determining its environmental fate and toxicity.
Environmental Fate Testing
-
Ready Biodegradability (OECD 301): The Modified MITI Test (I) (OECD 301C) is a suitable method for assessing the ready biodegradability of this compound. This test measures oxygen consumption in a closed respirometer over a 28-day period[9][26][27].
-
Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106): This guideline is used to determine the soil sorption coefficient (Koc). The test involves equilibrating a solution of the test substance with a soil sample and measuring the concentration of the substance in the aqueous phase[6][28][29][30].
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This test determines the bioconcentration factor (BCF) in fish. It consists of an uptake phase where fish are exposed to the test substance, followed by a depuration phase in a clean environment[12][13][14][15].
Ecotoxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. This is a key indicator of acute aquatic toxicity[31][32][33][34][35].
Signaling Pathways and Experimental Workflows
Signaling Pathways in this compound-Induced Apoptosis
The following diagram illustrates the key signaling pathways implicated in the apoptosis induced by hydroxylated this compound derivatives in MCF-7 breast cancer cells.
Experimental Workflow for Environmental Assessment
The following diagram outlines a logical workflow for the environmental assessment of this compound, incorporating the recommended OECD guidelines.
Conclusion and Future Directions
The available data, largely based on predictions and studies of related compounds, suggests that this compound is likely to be a persistent, bioaccumulative, and toxic substance in the environment. Its high lipophilicity is the key driver of its environmental fate, leading to low mobility and a high potential for accumulation in biota. While in vitro studies on human cells provide some insight into its potential toxic mechanisms, a significant data gap exists for its effects on environmental organisms.
To conduct a thorough environmental risk assessment, it is imperative that experimental data be generated for this compound using the standardized protocols outlined in this guide. Future research should prioritize determining its ready biodegradability, soil sorption coefficient, bioconcentration factor, and acute and chronic aquatic toxicity. Such data will be crucial for regulatory purposes and for ensuring the environmental safety of this and structurally similar compounds.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 6. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. researchgate.net [researchgate.net]
- 17. lib3.dss.go.th [lib3.dss.go.th]
- 18. log KOC - ECETOC [ecetoc.org]
- 19. Soil ecotoxicity of polycyclic aromatic hydrocarbons in relation to soil sorption, lipophilicity, and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nsuworks.nova.edu [nsuworks.nova.edu]
- 21. Short-term toxicity of 1-methylnaphthalene to Americamysis bahia and 5 deep-sea crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ECOSAR model performance with a large test set of industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. epa.gov [epa.gov]
- 24. epa.gov [epa.gov]
- 25. epa.gov [epa.gov]
- 26. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 27. contractlaboratory.com [contractlaboratory.com]
- 28. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 29. catalog.labcorp.com [catalog.labcorp.com]
- 30. search.library.doc.gov [search.library.doc.gov]
- 31. oecd.org [oecd.org]
- 32. biotecnologiebt.it [biotecnologiebt.it]
- 33. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 34. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 35. eurofins.com.au [eurofins.com.au]
Methodological & Application
Application Notes and Protocols: 2-Phenylnaphthalene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the practical applications of 2-phenylnaphthalene (B165426) as a versatile building block in modern organic synthesis. The unique structural and photophysical properties of the this compound scaffold make it a valuable precursor for the development of advanced materials, including anticancer agents and fluorescent probes.
Application in the Synthesis of Anticancer Agents
The this compound core is a prominent scaffold in the design of novel anticancer agents. Its rigid, planar structure and lipophilic nature allow for effective interaction with biological targets. Derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines.
Design of this compound-Type Antineoplastic Agents
A key strategy in the development of this compound-based anticancer agents involves its incorporation into larger, more complex molecular architectures, such as benzo[b]naphtho[2,3-d]furan-6,11-diones. These compounds have been designed based on a "this compound-type" structural pattern hypothesis and have demonstrated potent inhibitory action against human promyelocytic leukemia (HL-60) and small-cell lung cancer (SCLC) cells.[1][2]
Synthesis of Stilbene and Cyanostilbene Analogs
Derivatives of this compound, such as 2-naphthaleno trans-stilbenes and cyanostilbenes, have been synthesized and evaluated for their anticancer properties. These compounds are structurally related to resveratrol, a natural product with known anticancer activities. The naphthalene (B1677914) ring system is present in many current anti-tumor drugs.[3]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | GI50 (nM) | Reference |
| 5c | COLO 205 (Colon) | ≤ 25 | [3] |
| 5c | SF 539 (CNS) | ≤ 25 | [3] |
| 5c | SK-MEL 5 (Melanoma) | ≤ 25 | [3] |
| 5c | MDA-MB-435 (Melanoma) | ≤ 25 | [3] |
| PNAP-6h | MCF-7 (Breast) | 4,800 | |
| Compound 5 | MDA-MB-231 (Breast) | 1,000 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Naphthaleno trans-Stilbenes (Wittig Reaction) [3]
This protocol describes the synthesis of trans-stilbene (B89595) analogs from 2-naphthaldehyde (B31174).
-
Materials:
-
Substituted benzyltriphenylphosphonium (B107652) bromide
-
2-Naphthaldehyde
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the appropriate aromatic substituted benzyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add n-BuLi dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Add a solution of 2-naphthaldehyde in THF to the ylide solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired trans-stilbene.
-
Protocol 2: Demethylation of Methoxy-2-phenylnaphthalenes
This is a general procedure for the demethylation of methoxy-substituted 2-phenylnaphthalenes to obtain the corresponding hydroxy derivatives, which often exhibit enhanced biological activity.
-
Materials:
-
Methoxy-2-phenylnaphthalene derivative
-
Anhydrous aluminum chloride (AlCl₃) or Aluminum bromide (AlBr₃)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile
-
Dilute hydrochloric acid (5%)
-
-
Procedure:
-
Dissolve the methoxy-2-phenylnaphthalene derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add anhydrous aluminum chloride or bromide to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, carefully add 5% dilute HCl to quench the reaction.
-
Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.[1]
-
Signaling Pathway Diagram
Caption: Synthetic routes from this compound to anticancer agents.
Application in the Synthesis of Fluorescent Probes
Naphthalene and its derivatives are well-established fluorophores due to their rigid planar structure and extended π-electron conjugation, which lead to high quantum yields and excellent photostability.[5] this compound serves as a valuable core for the development of fluorescent probes for detecting ions and for biological imaging.[5][6]
Environment-Sensitive Probes
N-aryl-naphthalenamine derivatives, which can be synthesized from this compound, are known to exhibit environment-sensitive fluorescence. These probes show weak fluorescence in aqueous environments but a significant increase in quantum yield upon binding to hydrophobic regions, such as lipid bilayers or the hydrophobic pockets of proteins. This solvatochromic behavior is useful for studying membrane integrity and protein-ligand interactions.
Quantitative Data Summary
The following table summarizes the photophysical properties of a representative naphthalene-based fluorescent probe.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~340 nm | [7] |
| Emission Wavelength (λem) | ~410 nm (in hydrophobic environments) | [7] |
| Quantum Yield (Φ) | Low in water, high in nonpolar solvents | [8] |
| Detection Limit for Al³⁺ | 8.73 × 10⁻⁸ mol/L | [6] |
Experimental Protocols
Protocol 3: General Synthesis of a Naphthalene-Based Fluorescent Probe [9]
This protocol outlines a general method for the synthesis of a Schiff base fluorescent probe from a naphthalene derivative.
-
Materials:
-
Hydrazino-substituted naphthalene derivative
-
Aldehyde (e.g., 2-thiophene formaldehyde)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the hydrazino-substituted naphthalene derivative in methanol in a round-bottom flask.
-
Add the aldehyde to the solution.
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Wash the solid product with cold methanol and dry under vacuum.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and application of a fluorescent probe.
Application in Polymer and Liquid Crystal Synthesis
The rigid and planar structure of the naphthalene moiety makes it a desirable component in the synthesis of high-performance polymers and liquid crystals.[10][11] While direct polymerization of this compound is not commonly reported, its derivatives can be used as monomers.
High-Performance Polymers
Polymers incorporating the naphthalene ring in their backbone, such as polyimides, often exhibit excellent thermal stability, mechanical strength, and low dielectric constants, making them suitable for applications in the electronics industry.[12]
Liquid Crystals
The introduction of a naphthalene core into liquid crystal molecules can lead to materials with high clearing points and large optical anisotropy, which are desirable properties for display applications.[13][14] The synthesis often involves Suzuki coupling reactions to incorporate the phenylnaphthalene moiety.
Logical Relationship Diagram
Caption: Properties of this compound leading to material science applications.
References
- 1. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 2. Design of antineoplastic agents on the basis of the "this compound-type" structural pattern. 2. Synthesis and biological activity studies of benzo]b]naphtho[2,3-d]furan-6,11-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Optical Properties of Luminescent Naphthalene-based Liquid Crystals | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 2-Phenylnaphthalene as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylnaphthalene (B165426) is a hydrophobic, polycyclic aromatic hydrocarbon that exhibits intrinsic fluorescence. Its fluorescence properties are sensitive to the polarity of its microenvironment, making it a valuable tool for probing hydrophobic regions in biological systems. This document provides detailed application notes and experimental protocols for utilizing this compound as a fluorescent probe in various research and drug development contexts, including the study of protein-ligand interactions, assessment of protein hydrophobicity, and cellular imaging.
Photophysical Properties of this compound
The utility of this compound as a fluorescent probe is dictated by its photophysical characteristics. While comprehensive data across a wide range of solvents is not extensively published, the following provides key spectral information. Researchers are encouraged to experimentally determine the specific parameters in their systems of interest.
| Property | Value | Solvent |
| Absorption Maxima (λ_abs_) | 248 nm, 286 nm | Methylcyclohexane[1] |
| Excitation Maximum (λ_ex_) | ~280-290 nm (Typical for naphthalene (B1677914) derivatives) | - |
| Emission Maximum (λ_em_) | Solvent-dependent (blue-shifted in nonpolar environments) | - |
| Quantum Yield (Φ_f_) | Highly solvent-dependent | - |
| Fluorescence Lifetime (τ_f_) | Solvent-dependent | - |
Note: The quantum yield of naphthalene derivatives is highly sensitive to the polarity of the solvent. For instance, related naphthalene-based probes like Prodan exhibit a very high quantum yield in polar protic solvents which dramatically decreases in nonpolar environments. This sensitivity is a key property for their application as environmental probes.
Application 1: Probing Hydrophobic Pockets in Proteins
The environmentally sensitive fluorescence of this compound can be exploited to identify and characterize hydrophobic binding sites on proteins. When this compound moves from an aqueous environment to a nonpolar, hydrophobic pocket of a protein, a significant increase in fluorescence intensity and a blue shift in the emission maximum are typically observed.
Experimental Protocol: Determination of Protein Hydrophobicity
This protocol outlines a method to assess the surface hydrophobicity of a protein using this compound.
Materials:
-
This compound stock solution (1 mM in ethanol (B145695) or DMSO)
-
Purified protein of interest
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Prepare a working solution of this compound: Dilute the 1 mM stock solution in the assay buffer to a final concentration of 10 µM.
-
Prepare protein dilutions: Prepare a series of protein dilutions in the assay buffer. The concentration range will depend on the specific protein and should be optimized.
-
Titration: To a quartz cuvette, add the this compound working solution. Record the baseline fluorescence spectrum.
-
Sequentially add small aliquots of the concentrated protein solution to the cuvette, mixing gently after each addition.
-
After each addition, incubate for a short period (e.g., 2-5 minutes) to allow for binding equilibrium to be reached.
-
Record the fluorescence emission spectrum (e.g., scanning from 300 nm to 500 nm) after each protein addition, using an excitation wavelength of approximately 286 nm.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the protein concentration.
-
The initial slope of this plot is an indicator of the protein's surface hydrophobicity. A steeper slope suggests greater surface hydrophobicity.
-
Workflow for determining protein hydrophobicity.
Application 2: Characterizing Protein-Ligand Interactions via Competitive Binding Assay
This compound can be used as a fluorescent probe in a competitive binding assay to determine the binding affinity of non-fluorescent ligands to a protein's hydrophobic pocket. The principle is that a test compound that binds to the same site as this compound will displace it, leading to a decrease in fluorescence intensity.
Experimental Protocol: Competitive Fluorescence Binding Assay
Materials:
-
This compound stock solution (1 mM in ethanol or DMSO)
-
Purified protein of interest
-
Test compounds (potential ligands)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Fluorometer and microplate reader
-
96-well black microplates
Protocol:
-
Determine the optimal protein and probe concentrations:
-
Perform a saturation binding experiment by titrating a fixed concentration of this compound (e.g., 1 µM) with increasing concentrations of the protein to determine the K_d_ of the probe-protein interaction and the protein concentration that gives a significant fluorescence signal.
-
-
Prepare assay reagents:
-
Prepare a solution of the protein and this compound in the assay buffer at concentrations determined from the saturation experiment (typically, protein concentration at or slightly below the K_d_ and probe concentration that gives a robust signal).
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay setup:
-
To the wells of a 96-well plate, add the protein-probe mixture.
-
Add the serially diluted test compounds to the wells. Include control wells with no test compound (maximum fluorescence) and wells with buffer only (background).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value (the concentration of the test compound that displaces 50% of the bound probe).
-
Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [Probe]/K_d_probe_), where [Probe] is the concentration of this compound and K_d_probe_ is its dissociation constant for the protein.
-
References
Application Notes and Protocols for 2-Phenylnaphthalene-Based Materials in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-phenylnaphthalene-based materials in the field of organic electronics. These materials have emerged as promising candidates for various applications due to their unique electronic and photophysical properties, which can be finely tuned through synthetic modifications. This guide covers their application in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs), offering a comprehensive resource for researchers in materials science and organic electronics.
I. Application Notes
Introduction to this compound-Based Materials
The This compound (B165426) core structure offers a versatile platform for the design of organic electronic materials. The naphthalene (B1677914) unit provides a rigid and planar π-conjugated system, which is beneficial for charge transport, while the appended phenyl group, and other substituents, can be modified to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its morphological and solubility properties. This tunability allows for the development of materials tailored for specific roles within an electronic device, such as charge transport, light emission, or light absorption.
Applications in Organic Electronics
2.1. Organic Light-Emitting Diodes (OLEDs)
This compound derivatives have been explored as both emissive and host materials in OLEDs. Their rigid structure can lead to high photoluminescence quantum yields and narrow emission spectra, which is desirable for display applications. As host materials, their high triplet energy levels make them suitable for phosphorescent OLEDs (PhOLEDs), enabling efficient energy transfer to the phosphorescent guest emitter.
2.2. Organic Field-Effect Transistors (OFETs)
The extended π-conjugation and potential for ordered molecular packing make this compound derivatives promising semiconductors for OFETs. These materials can exhibit ambipolar charge transport, meaning they can conduct both holes and electrons, which is advantageous for the fabrication of complementary logic circuits. High charge carrier mobilities and on/off ratios have been reported for OFETs based on certain this compound derivatives.
2.3. Organic Solar Cells (OSCs)
In the realm of OSCs, this compound-based materials are being investigated as components of the photoactive layer, acting as either electron donors or non-fullerene acceptors (NFAs). The ability to tune their absorption spectra and energy levels is crucial for achieving efficient light harvesting and charge separation at the donor-acceptor interface.
Quantitative Data Presentation
The performance of organic electronic devices is highly dependent on the specific materials used and the device architecture. The following tables summarize the performance of various devices incorporating this compound-based materials.
Table 1: Performance of OLEDs Incorporating this compound Derivatives
| Emitter/Host | Device Structure | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) (%) | Full Width at Half Maximum (FWHM) (nm) | Reference |
| SNA | Doped Device | 450-470 | 7.2 | 25-29 | [1] |
| SNB | Doped Device | 450-470 | 7.9 | 25-29 | [1] |
| SNA | Sensitized Device | - | 29.3 | - | [1] |
| SNB | Sensitized Device | - | 29.1 | - | [1] |
| NONP (Host) | Yellow PhOLED | - | - | - | [2] |
| NONM (Host) | Yellow PhOLED | - | - | - | [2] |
Table 2: Performance of OFETs Based on this compound Derivatives
| Material | Device Architecture | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Reference |
| DSN | Single-Component | 0.53 | - | 8 x 10⁴ | [3] |
| DIN | Single-Component | 5.40 x 10⁻² | - | 1 x 10⁶ | [3] |
| DPEN | Single-Component | - | - | - | [3] |
| DSN/F16CuPc | Bilayer (Ambipolar) | 0.46 | 2.5 x 10⁻³ | - | [3] |
Table 3: Performance of Organic Solar Cells with this compound-Based Acceptors
| Donor:Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| PBDB-T:NDIC | 9.43 | 0.90 | - | - | [4] |
II. Experimental Protocols
Synthesis of a this compound Derivative via Suzuki Coupling
This protocol provides a general procedure for the synthesis of a this compound derivative, which is a key step in creating many of the materials discussed. The Suzuki-Miyuara cross-coupling reaction is a versatile method for forming carbon-carbon bonds.[5][6][7]
Materials:
-
2-Bromonaphthalene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)
-
SPhos (buchwald ligand) (0.04 eq)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)
-
Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromonaphthalene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas (e.g., argon or nitrogen).
-
Add degassed dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound derivative.
Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-processable this compound derivative.[8][9][10][11]
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (gate/dielectric)
-
This compound derivative solution (e.g., in chloroform (B151607) or dichlorobenzene)
-
Gold (Au) for source/drain electrodes
-
Trichloro(octadecyl)silane (OTS) for surface treatment (optional)
-
Solvents for cleaning (acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Sequentially clean the Si/SiO₂ substrate in an ultrasonic bath with acetone (B3395972) and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment (Optional): To improve the ordering of the organic semiconductor, treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrate in a dilute solution of OTS in toluene (B28343) or by vapor deposition.
-
Semiconductor Deposition: Spin-coat the this compound derivative solution onto the substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm). Anneal the film at an optimized temperature to improve crystallinity.
-
Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) onto the organic semiconductor layer through a shadow mask by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The channel length and width are defined by the shadow mask.
-
Characterization: Characterize the electrical properties of the OFET in a nitrogen-filled glovebox or in ambient air using a semiconductor parameter analyzer.
Fabrication of a Multilayer Organic Light-Emitting Diode (OLED)
This protocol outlines the fabrication of a multilayer OLED using thermal evaporation, a common technique for small molecule-based devices.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates (anode)
-
Hole-Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole-Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML): this compound derivative (as host or emitter) and dopant (if applicable)
-
Electron-Transport Layer (ETL) material (e.g., TPBi)
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) (cathode)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sonicating in a sequence of deionized water with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Sequentially deposit the organic layers by thermal evaporation:
-
HIL (e.g., 10 nm of HAT-CN)
-
HTL (e.g., 40 nm of TAPC)
-
EML (e.g., 20 nm of the this compound host doped with a phosphorescent emitter, or a neat film of a this compound emitter)
-
ETL (e.g., 40 nm of TPBi)
-
EIL (e.g., 1 nm of LiF)
-
-
Cathode Deposition: Without breaking the vacuum, deposit the aluminum cathode (e.g., 100 nm) on top of the organic stack.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
-
Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the encapsulated OLED device.
III. Mandatory Visualizations
Caption: General molecular structure of this compound derivatives.
References
- 1. Naphthalene-Embedded Multi-Resonance Emitters Enabling Efficient Narrow Emissive Blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly efficient yellow phosphorescent OLEDs based on two novel bipolar host materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Nonfullerene acceptors comprising a naphthalene core for high efficiency organic solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. benchchem.com [benchchem.com]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
experimental protocol for gold-catalyzed synthesis of 2-phenylnaphthalene
Introduction
This application note details a robust and efficient protocol for the synthesis of 2-phenylnaphthalene (B165426) through a gold-catalyzed dimerization reaction. The described methodology, adapted from the work of Wang et al. (2011), offers a facile route to this important structural motif, which is a key component in various functional materials and pharmaceutical compounds.[1][2] The reaction proceeds via the dimerization of an N-phenyl-2-phenylacetamide derivative, where the benzyl (B1604629) carbon acts as a nucleophile, leading to the selective formation of the naphthalene (B1677914) scaffold.[1][2] This method is characterized by its operational simplicity and good to excellent yields, making it a valuable tool for researchers in organic synthesis and drug discovery.
Reaction Principle
The core of this synthetic strategy is the gold-catalyzed intramolecular cyclization and intermolecular dimerization of a suitably substituted acetamide. The gold catalyst activates the starting material, facilitating a cascade of bond-forming events that culminate in the formation of the thermodynamically stable aromatic naphthalene ring system. The selectivity of the reaction is a key feature, affording the desired this compound with high purity.
Experimental Protocol
Materials and Reagents
-
Substituted N-phenyl-2-phenylacetamide derivative (starting material)
-
Gold(I) catalyst (e.g., AuCl or a suitable gold complex)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Heating and stirring apparatus (magnetic stirrer with heating mantle or oil bath)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica (B1680970) gel for column chromatography, and appropriate eluents like petroleum ether and ethyl acetate)
General Procedure
A detailed, step-by-step protocol for the gold-catalyzed synthesis of this compound is provided below. All reactions should be carried out under an inert atmosphere to prevent the degradation of the catalyst and reactants.
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add the N-phenyl-2-phenylacetamide derivative (1.0 equiv).
-
Addition of Catalyst and Solvent: Add the gold catalyst (typically 1-5 mol %) to the reaction vessel. Subsequently, add the anhydrous solvent via syringe.
-
Reaction Conditions: The reaction mixture is stirred and heated to the desired temperature (typically ranging from 80 to 120 °C) under an inert atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the quantitative data for a typical synthesis of a this compound derivative as described in the literature.
| Parameter | Value |
| Starting Material | N-(4-methoxyphenyl)-2-phenylacetamide |
| Catalyst | AuCl |
| Catalyst Loading | 5 mol % |
| Solvent | 1,2-Dichloroethane (DCE) |
| Concentration | 0.1 M |
| Temperature | 120 °C |
| Reaction Time | 12 hours |
| Product | 7-methoxy-2-phenylnaphthalene |
| Yield | 85% (isolated yield) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the gold-catalyzed synthesis of this compound.
Proposed Signaling Pathway
The diagram below outlines a plausible mechanistic pathway for the gold-catalyzed dimerization leading to the formation of the this compound scaffold.
References
2-Phenylnaphthalene: A Versatile Scaffold for the Synthesis of Complex Polycyclic Aromatic Hydrocarbons
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylnaphthalene (B165426) serves as a valuable and versatile building block in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). Its unique structural motif, featuring a naphthalene (B1677914) core appended with a phenyl group, provides multiple reactive sites for the construction of extended π-systems. These resulting PAHs are of significant interest in materials science for their potential applications in organic electronics, as well as in medicinal chemistry due to the prevalence of the PAH scaffold in biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of larger PAHs through various synthetic strategies, including Suzuki-Miyaura coupling for precursor synthesis, and subsequent intramolecular aryl-aryl coupling reactions such as the Scholl reaction.
Synthetic Strategies and Key Reactions
The synthesis of complex PAHs from this compound precursors generally involves a two-stage process: the initial synthesis of a suitably functionalized this compound derivative, followed by an intramolecular cyclization reaction to form the extended polycyclic system.
1. Synthesis of this compound Precursors via Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for the formation of the C-C bond between a naphthalene core and a phenyl group. This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for the synthesis of tailored precursors for subsequent cyclization reactions. A common approach involves the coupling of a bromonaphthalene derivative with a phenylboronic acid.
2. Intramolecular Aryl-Aryl Coupling: The Scholl Reaction
The Scholl reaction is an oxidative cyclodehydrogenation reaction that forms an aryl-aryl bond between two aromatic rings. This reaction is a key step in the synthesis of many large PAHs and can be effectively applied to this compound derivatives to induce intramolecular cyclization, leading to the formation of extended, planar aromatic systems. The reaction is typically promoted by a Lewis acid and an oxidant.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound from 2-bromonaphthalene (B93597) and phenylboronic acid.
Materials:
-
2-Bromonaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 100 | 85-95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 80 | 85-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | 100 | >95 |
Protocol 2: Synthesis of Benzo[ghi]fluoranthene via a Representative Intramolecular Cyclization
While a direct, high-yield Scholl reaction of this compound to a single, well-defined PAH can be challenging due to multiple potential cyclization pathways, the following represents a plausible synthetic route to benzo[ghi]fluoranthene, a known PAH, inferring from general Scholl reaction conditions and other related PAH syntheses. This protocol is a representative example and may require optimization.
Materials:
-
This compound
-
Iron(III) chloride (FeCl₃) (anhydrous)
-
Dichloromethane (B109758) (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous iron(III) chloride (4.0 mmol) in anhydrous dichloromethane (10 mL).
-
Slowly add the FeCl₃ solution to the stirred solution of this compound over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of a new, less polar spot.
-
Upon completion, carefully quench the reaction by slowly adding methanol (10 mL) at 0 °C.
-
Pour the mixture into a saturated aqueous sodium bicarbonate solution (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to afford benzo[ghi]fluoranthene.
Table 2: Characterization Data for Benzo[ghi]fluoranthene
| Property | Data |
| ¹H NMR (CDCl₃, ppm) | δ 8.25-8.15 (m), 8.00-7.90 (m), 7.85-7.75 (m) |
| ¹³C NMR (CDCl₃, ppm) | δ 139.6, 131.5, 131.0, 128.8, 128.3, 127.8, 127.2, 126.9, 124.5, 124.2, 120.3, 119.8 |
| UV-Vis (cyclohexane), λmax (nm) | 215, 231, 244, 249, 259, 278, 289, 322, 329, 347[1] |
| Fluorescence Emission (cyclohexane), λem (nm) | ~400-500 (broad) |
| Fluorescence Quantum Yield (Φf) | 0.16 (in cyclohexane) |
Visualization of Synthetic Pathways and Workflows
Diagram 1: Synthesis of this compound via Suzuki-Miyaura Coupling
References
Application Notes and Protocols for the Derivatization of 2-Phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylnaphthalene (B165426) is a key aromatic scaffold found in various biologically active compounds and functional materials. Its derivatization is a critical step in the synthesis of novel molecules with tailored properties for applications in drug discovery, materials science, and chemical biology. These application notes provide detailed protocols for several common and effective methods for the derivatization of this compound, including electrophilic aromatic substitution, oxidation, and cross-coupling reactions. The provided methodologies are intended to serve as a comprehensive guide for researchers in the synthesis and exploration of the chemical space around the this compound core.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of this compound. The regioselectivity of these reactions is influenced by the electronic and steric effects of the phenyl group at the C2 position. The naphthalene (B1677914) ring system is generally more reactive than the phenyl ring towards electrophiles. Within the naphthalene core, the C1, C3, C6, and C8 positions are the most likely sites for substitution, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.
Nitration of this compound
Nitration introduces a nitro (-NO₂) group, a versatile functional group that can be further reduced to an amine or used to modulate the electronic properties of the molecule.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane (B109758). Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Nitrating Agent: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.1 eq) at 0 °C.
-
Addition: Add the nitrating agent dropwise to the solution of this compound over 30-60 minutes, ensuring the temperature is maintained below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing ice-water with vigorous stirring to quench the reaction.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the nitrated this compound derivatives.
Expected Products and Yields:
| Derivative | Position of Nitration | Expected Yield |
| 1-Nitro-2-phenylnaphthalene | C1 | Major Product |
| 3-Nitro-2-phenylnaphthalene | C3 | Minor Product |
| 6-Nitro-2-phenylnaphthalene | C6 | Minor Product |
| 8-Nitro-2-phenylnaphthalene | C8 | Minor Product |
Note: The precise yield and isomer distribution can vary depending on the reaction conditions.
Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation is a reliable method for introducing an acyl group onto the aromatic ring, which can serve as a handle for further functionalization.
Experimental Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).
-
Reagent Addition: Cool the suspension to 0 °C and add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Substrate Addition: Following the formation of the acylium ion complex, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature or a higher temperature (e.g., 60-80°C for thermodynamic control) for several hours (monitor by TLC).
-
Quenching and Work-up: Cool the reaction mixture and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.[1]
Solvent Effects on Regioselectivity:
| Solvent | Favored Product | Control |
| Carbon disulfide (CS₂) | 1-Acyl-2-phenylnaphthalene | Kinetic |
| Dichloromethane (CH₂Cl₂) | 1-Acyl-2-phenylnaphthalene | Kinetic |
| Nitrobenzene | 6-Acyl-2-phenylnaphthalene | Thermodynamic |
Sulfonation of this compound
Sulfonation introduces a sulfonic acid (-SO₃H) group. The reaction is reversible and the product distribution is temperature-dependent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, place this compound (1.0 eq).
-
Reagent Addition: Slowly add concentrated or fuming sulfuric acid (excess) to the flask with stirring.
-
Reaction Conditions:
-
Kinetic Control: Heat the mixture at a lower temperature (e.g., 80 °C) for several hours to favor the formation of the 1-sulfonic acid derivative.
-
Thermodynamic Control: Heat the mixture at a higher temperature (e.g., 160 °C) for several hours to favor the formation of the more stable 6- or 7-sulfonic acid derivative.[2][3][4][5][6][7][8]
-
-
Work-up: Cool the reaction mixture and carefully pour it into ice-water to precipitate the sulfonic acid product.
-
Purification: The product can be isolated by filtration and purified by recrystallization from water.
Temperature-Dependent Product Distribution:
| Temperature | Major Product |
| 80 °C | This compound-1-sulfonic acid |
| 160 °C | This compound-6-sulfonic acid and/or this compound-7-sulfonic acid |
Oxidation of this compound
Oxidation of the this compound core can lead to the formation of valuable naphthoquinone derivatives.
Experimental Protocol for Synthesis of 2-Phenyl-1,4-naphthoquinone (B109097):
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Oxidant Preparation: In a separate beaker, dissolve chromium trioxide (CrO₃, ~2.0 eq) in a small amount of water and then dilute with glacial acetic acid.
-
Addition: Cool the this compound solution to 10-15 °C and slowly add the chromium trioxide solution over 2-3 hours, maintaining the temperature.
-
Reaction: Stir the mixture overnight, allowing it to gradually warm to room temperature.
-
Precipitation and Filtration: Pour the reaction mixture into a large volume of water to precipitate the crude product. Collect the solid by filtration and wash with water.
-
Purification: The crude 2-phenyl-1,4-naphthoquinone can be purified by recrystallization from a suitable solvent like ethanol (B145695) or petroleum ether.[9][10][11]
Quantitative Data:
| Product | Oxidizing Agent | Solvent | Yield |
| 2-Phenyl-1,4-naphthoquinone | CrO₃ | Acetic Acid | 20-30% |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[2][12][13][14][15]
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a dry flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, used as solvent and reagent) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in DMF to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add a solution of sodium acetate (5-6 eq) in water. Stir for 10-15 minutes.
-
Extraction and Purification: Dilute the mixture with water and extract with an etheral solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the formylated this compound.[13]
Expected Product and Yield:
| Product | Position of Formylation | Expected Yield |
| 1-Formyl-2-phenylnaphthalene | C1 | ~70-80% |
Halogenation of this compound
Halogenation introduces a halogen atom (Br, Cl, I) onto the aromatic ring, which can then be used as a handle for further cross-coupling reactions.
Experimental Protocol (Bromination with NBS):
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (B52724) in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and filter off the succinimide.
-
Purification: Wash the filtrate with sodium thiosulfate (B1220275) solution and water, dry the organic layer, and concentrate. Purify the crude product by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
For derivatization of a pre-functionalized this compound, such as a bromo-2-phenylnaphthalene, the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.
Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask, combine the bromo-2-phenylnaphthalene derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq).
-
Solvent and Degassing: Add a degassed solvent system (e.g., dioxane/water, toluene). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[12][13]
Representative Suzuki Coupling Conditions and Yields:
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 92 |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane | 90 | 78 |
Note: Yields are representative for similar aryl bromide substrates and may vary for specific this compound derivatives.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation allows for highly regioselective functionalization at the position ortho to a directing metalation group (DMG). This strategy requires the initial synthesis of a this compound derivative bearing a DMG.[3][16][17][18][19]
Conceptual Workflow:
-
Synthesis of Substrate: Synthesize a this compound derivative with a suitable DMG (e.g., -CONEt₂, -OMe) at a specific position.
-
Lithiation: Treat the substrate with a strong organolithium base (e.g., n-BuLi, s-BuLi) in the presence of an additive like TMEDA at low temperature (-78 °C) to effect deprotonation at the ortho position to the DMG.
-
Electrophilic Quench: Quench the resulting aryllithium species with a desired electrophile (e.g., CO₂, I₂, aldehydes) to install a new functional group.
Visualization of Workflows and Pathways
Caption: General experimental workflow for the derivatization of this compound.
Caption: Predicted regioselectivity for electrophilic aromatic substitution on this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google Patents [patents.google.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. organic chemistry - Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Sulfonation process & kinetics of sulfonation | PPTX [slideshare.net]
- 7. 207. Aromatic sulphonation. Part II. Kinetics of sulphonation in fuming sulphuric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uwindsor.ca [uwindsor.ca]
- 18. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Phenylnaphthalene in High-Temperature Heat Transfer Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylnaphthalene (B165426) is a polycyclic aromatic hydrocarbon that has garnered interest as a potential high-temperature heat transfer fluid. Its thermal stability at elevated temperatures makes it a candidate for applications where conventional fluids may degrade. This document provides a detailed overview of the available data on this compound, a comparison with common commercial heat transfer fluids, and standardized protocols for its evaluation.
Physicochemical Properties of this compound
This compound is a solid at room temperature, which is a key consideration for its application as a heat transfer fluid, as it would require heating to be utilized.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂ | [1] |
| Molecular Weight | 204.27 g/mol | [1] |
| Melting Point | 101.85 °C (375 K) | [2] |
| Normal Boiling Point | 353.75 °C (626.9 K) | [2] |
| Thermal Stability | Up to approx. 527 °C (800 K) | [3] |
Thermophysical Properties of Liquid this compound and Commercial Heat Transfer Fluids
A direct comparison of the thermophysical properties of liquid this compound with commercially available high-temperature heat transfer fluids is crucial for evaluating its potential. The following tables summarize the available data for this compound and popular commercial fluids: Therminol® VP-1, Dowtherm™ A, and Marlotherm® SH.
Thermal Conductivity (W/m·K)
| Temperature (°C) | This compound (estimated) | Therminol® VP-1 | Dowtherm™ A | Marlotherm® SH |
| 100 | ~0.11 | 0.117 | 0.126 | 0.120 |
| 200 | ~0.10 | 0.101 | 0.110 | 0.107 |
| 300 | ~0.09 | 0.086 | 0.094 | 0.094 |
| 400 | ~0.08 | 0.071 | 0.078 | - |
Specific Heat Capacity (kJ/kg·K)
| Temperature (°C) | This compound (estimated) | Therminol® VP-1 | Dowtherm™ A | Marlotherm® SH |
| 100 | ~1.80 | 1.83 | 1.81 | 1.85 |
| 200 | ~2.10 | 2.12 | 2.09 | 2.22 |
| 300 | ~2.40 | 2.41 | 2.37 | 2.59 |
| 400 | ~2.70 | 2.70 | 2.65 | - |
Dynamic Viscosity (mPa·s or cP)
| Temperature (°C) | This compound (estimated) | Therminol® VP-1 | Dowtherm™ A | Marlotherm® SH |
| 100 | ~1.0 | 0.99 | 0.91 | 3.06 |
| 200 | ~0.4 | 0.38 | 0.38 | 0.84 |
| 300 | ~0.2 | 0.22 | 0.20 | 0.42 |
| 400 | ~0.1 | 0.14 | 0.12 | - |
Density ( kg/m ³)
| Temperature (°C) | This compound (estimated) | Therminol® VP-1 | Dowtherm™ A | Marlotherm® SH |
| 100 | ~990 | 965 | 991 | 987 |
| 200 | ~910 | 878 | 903 | 915 |
| 300 | ~830 | 785 | 801 | 844 |
| 400 | ~750 | 682 | 673 | - |
Note: Data for commercial fluids is sourced from manufacturer technical data sheets and may vary slightly.[4][5][6][7][8][9][10][11][12][13][14][15][16]
Experimental Protocols
The following are summaries of standard ASTM methods for determining the key thermophysical properties of potential high-temperature heat transfer fluids like this compound.
Thermal Conductivity (ASTM D2717)
This method determines the thermal conductivity of nonmetallic liquids. It is suitable for liquids compatible with borosilicate glass and platinum, with a vapor pressure below 200 torr at the test temperature.[6][8][13][14] The apparatus consists of a thermal conductivity cell with a platinum resistance thermometer element. The methodology involves measuring the temperature gradient produced across the liquid sample by a known amount of energy introduced by electrically heating the platinum element.
Specific Heat Capacity (ASTM E1269)
This standard test method is used to determine the specific heat capacity of solids and liquids by Differential Scanning Calorimetry (DSC).[2][12][16] The procedure involves heating a test specimen and a reference material at a controlled rate. The difference in heat flow into the two materials is monitored. By comparing the heat flow of the sample to that of a known standard (typically sapphire), the specific heat capacity of the sample can be accurately calculated. The typical temperature range for this test is from -100 to 600 °C.[2]
Kinematic and Dynamic Viscosity (ASTM D445)
This method specifies a procedure for determining the kinematic viscosity of liquid petroleum products, which is applicable to other liquids as well.[4][5][10][11] It involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a closely controlled temperature. The kinematic viscosity is then calculated from this flow time. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.[4][5]
Density (ASTM D4052)
This test method covers the determination of the density and relative density of liquids using a digital density meter.[9][15][17] The principle is based on measuring the change in the frequency of oscillation of a U-shaped tube when it is filled with the liquid sample. This method is applicable to liquids that can be handled in a normal fashion as liquids at the test temperature.[17]
Visualizations
Experimental Workflow for Evaluation
Caption: Experimental workflow for evaluating this compound.
Key Properties for High-Temperature Heat Transfer Fluids
Caption: Key properties of a high-performance heat transfer fluid.
Conclusion
This compound exhibits high thermal stability, a critical characteristic for a high-temperature heat transfer fluid. However, its solid state at room temperature presents a practical challenge for handling and system start-up. Furthermore, a comprehensive dataset of its thermophysical properties in the liquid phase at elevated temperatures is necessary for a complete evaluation of its performance against established commercial fluids. The experimental protocols outlined provide a standardized framework for generating this crucial data. Further research to obtain and analyze this data will be vital in determining the viability of this compound as a next-generation high-temperature heat transfer fluid.
References
- 1. Naphthalene, 2-phenyl- (CAS 612-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. sintelub.com [sintelub.com]
- 4. chempoint.com [chempoint.com]
- 5. Marlotherm SH | High temperature thermal fluid | High flash point [globalhtf.com]
- 6. rodun-int.com [rodun-int.com]
- 7. rodun-int.com [rodun-int.com]
- 8. dow.com [dow.com]
- 9. FRAGOL: Heat Transfer Fluids: THERMINOL®* VP-1 [heattransferfluids.fragol.com]
- 10. scribd.com [scribd.com]
- 11. prokcssmedia.blob.core.windows.net [prokcssmedia.blob.core.windows.net]
- 12. preprints.org [preprints.org]
- 13. htf.krahn.eu [htf.krahn.eu]
- 14. htf.krahn.eu [htf.krahn.eu]
- 15. appliedthermalfluids.com [appliedthermalfluids.com]
- 16. researchgate.net [researchgate.net]
- 17. lubritec.com [lubritec.com]
Application Notes and Protocols: 2-Phenylnaphthalene in the Synthesis of ER-β Selective Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptors (ERs) are critical targets in drug discovery, particularly for hormone-dependent cancers and inflammatory diseases. The two main subtypes, ERα and ERβ, often exhibit different, and sometimes opposing, biological functions. While ERα activation is linked to cell proliferation, ERβ activation can promote apoptosis, making ERβ a promising therapeutic target.[1][2] The development of ligands with high selectivity for ERβ over ERα is therefore of significant interest. The 2-phenylnaphthalene (B165426) scaffold has emerged as a valuable framework for designing such selective ligands, offering a simplified yet effective alternative to naturally derived compounds like genistein (B1671435).[3][4][5] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound-based ER-β selective ligands.
Rationale for the this compound Scaffold
The this compound scaffold was initially explored as a simplified analog of genistein to identify ER selective ligands.[3][4] Docking studies predicted that substitutions at positions 1, 4, and 8 of the this compound template could significantly influence ER selectivity.[3][4][5] Notably, two distinct binding orientations within the ERβ ligand-binding pocket were identified. One orientation mimics that of genistein, while a second, "vertically flipped" orientation, has led to the discovery of compounds with superior ERβ selectivity and affinity.[3][4][5] X-ray crystallography has confirmed this alternate binding mode, revealing that substituents at positions 1 and 8 are key for inducing selectivity.[3][4][5]
Quantitative Data Summary
The following tables summarize the binding affinities and selectivity of representative this compound derivatives for ERα and ERβ.
Table 1: ER Binding Affinity and Selectivity of Key this compound Analogs
| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | ERβ/ERα Selectivity Ratio |
| Genistein | 135 | 5.4 | 25 |
| WAY-202196 (Compound 47) | >1000 | 5.9 | >169 |
| Compound 15 | >1000 | 20 | >50 |
| 6-(3-fluoro-4-hydroxyphenyl)naphthalene-2-ol | - | - | 17 |
| FHNP | - | - | 3.5 |
Data compiled from multiple sources. The specific values can be found in the cited literature.[1][3]
Experimental Protocols
I. General Synthesis of this compound Derivatives
This protocol describes a general method for synthesizing this compound derivatives, which can be adapted based on the desired substitutions.[6]
Materials:
-
Substituted phenylacetonitriles
-
Substituted benzaldehydes
-
Sodium ethoxide
-
Hydrochloric acid
-
Pyridine (B92270) hydrochloride
-
Dichloromethane (DCM)
-
Boron tribromide (BBr₃)
Procedure:
-
Condensation: React a substituted phenylacetonitrile (B145931) with a substituted benzaldehyde (B42025) in the presence of a base like sodium ethoxide in ethanol to form a cinnamonitrile (B126248) intermediate.
-
Cyclization: The cinnamonitrile is then cyclized to form the this compound scaffold. This can be achieved through various methods, including acid-catalyzed cyclization.
-
Demethylation (for hydroxylated derivatives): Methoxy-substituted 2-phenylnaphthalenes can be demethylated to yield the corresponding hydroxylated compounds. A common method is to heat the methoxy (B1213986) derivative with pyridine hydrochloride. Alternatively, for more sensitive substrates, treatment with BBr₃ in DCM at low temperatures can be used.[6]
-
Purification: The final products are purified by column chromatography on silica (B1680970) gel.
II. Estrogen Receptor Competitive Binding Assay
This protocol is used to determine the binding affinity (IC₅₀) of the synthesized compounds for ERα and ERβ.[7][8]
Materials:
-
Recombinant human ERα and ERβ ligand-binding domains
-
[³H]-Estradiol (radioligand)
-
Assay buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[7]
-
Test compounds
-
Non-labeled estradiol (B170435) (for determining non-specific binding)
-
Scintillation vials and scintillation cocktail
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Binding Reaction: In a microplate or tubes, combine the ER protein, [³H]-estradiol at a fixed concentration (typically around 0.5-1.0 nM), and varying concentrations of the test compound in the assay buffer.[7]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-estradiol bound against the logarithm of the competitor concentration. The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol, is determined from this curve.
III. Cell-Based Transcriptional Assay
This assay assesses the functional activity of the compounds as ERβ agonists or antagonists.[9][10]
Materials:
-
A suitable cell line (e.g., HeLa, HEK293) that does not endogenously express significant levels of ERs.
-
Expression vectors for full-length human ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay reagent.
Procedure:
-
Cell Culture and Transfection: Culture the cells and transiently transfect them with the ERβ expression vector and the ERE-reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compounds. For antagonist testing, co-treat with a known ERβ agonist (e.g., 17β-estradiol).
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).
-
Data Analysis: Plot the reporter gene activity against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Visualizations
Caption: General synthetic route for this compound based ER-β ligands.
Caption: Workflow for discovery of this compound ER-β ligands.
Caption: Simplified ER-β signaling pathway activated by a selective ligand.
Conclusion
The this compound scaffold represents a versatile and highly tractable platform for the development of potent and selective ERβ ligands. The synthetic accessibility and the well-defined structure-activity relationships make this class of compounds particularly attractive for medicinal chemistry campaigns. The protocols and data presented herein provide a solid foundation for researchers aiming to explore the therapeutic potential of targeting ERβ in various disease contexts. Further optimization of this scaffold could lead to the discovery of novel clinical candidates with improved pharmacological profiles.
References
- 1. Synthesis and Evaluation of the Estrogen Receptor β–Selective Radioligand 2-18F-Fluoro-6-(6-Hydroxynaphthalen-2-yl)Pyridin-3-ol: Comparison with 16α-18F-Fluoro-17β-Estradiol | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Synthesis and Evaluation of the Estrogen Receptor β-Selective Radioligand 2-18F-Fluoro-6-(6-Hydroxynaphthalen-2-yl)Pyridin-3-ol: Comparison with 16α-18F-Fluoro-17β-Estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERbeta ligands. 3. Exploiting two binding orientations of the this compound scaffold to achieve ERbeta selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. A screening cascade to identify ERβ ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Phenylnaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-phenylnaphthalene (B165426). This document addresses common issues encountered during synthesis, provides detailed experimental protocols, and presents key data to guide your optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and versatile methods for synthesizing this compound and its derivatives are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Other notable methods include gold-catalyzed dimerization and reactions involving styrene (B11656) oxides.[1][2][3]
Q2: Why is my Suzuki-Miyaura coupling reaction for this compound synthesis resulting in a low yield?
A2: Low yields in Suzuki-Miyaura coupling are often attributed to several factors, including the quality of reagents, reaction conditions, and the catalyst system.[4] Key areas to investigate include the stability of the boronic acid, the activity of the palladium catalyst, and the effectiveness of the base and solvent system.[4][5]
Q3: What are common side reactions in the synthesis of this compound via Suzuki coupling?
A3: Common side reactions include protodeboronation of the boronic acid, homocoupling of the aryl halide or boronic acid, and dehalogenation of the aryl halide.[4][6] These side reactions consume starting materials and reduce the overall yield of the desired this compound product.
Q4: How can I minimize the formation of impurities during the synthesis?
A4: Minimizing impurities involves optimizing reaction conditions and ensuring the purity of all reagents and solvents. Thoroughly degassing the reaction mixture is crucial to prevent oxidation of the catalyst and phosphine (B1218219) ligands, which can lead to side reactions.[4] Using fresh, high-quality reagents is also essential.
Q5: What are the key parameters to consider when optimizing the reaction conditions?
A5: The critical parameters to optimize for a successful this compound synthesis via Suzuki coupling include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The stoichiometry of the reactants, particularly the boronic acid, should also be carefully controlled.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your palladium source and ligands are of high quality and stored correctly. Consider using a pre-catalyst to ensure the generation of the active Pd(0) species.[7] |
| Degraded Boronic Acid | Use fresh phenylboronic acid or consider more stable derivatives like pinacol (B44631) esters or MIDA boronates.[4] Protodeboronation can be a significant issue. |
| Inefficient Base | The choice of base is critical. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[3][7] The base's strength and solubility can impact the reaction rate. |
| Inappropriate Solvent | Solvents like dioxane, toluene, and THF are commonly used.[3][7] Ensure the solvent is anhydrous and properly degassed. |
| Suboptimal Temperature | While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition.[4] Optimize the temperature for your specific substrate and catalyst system. |
Issue 2: Formation of Significant Side Products
| Side Product | Troubleshooting Steps |
| Homocoupling Products | This can result from oxygen in the reaction mixture. Ensure thorough degassing of the solvent and reaction setup.[4] Using a higher ligand-to-palladium ratio can sometimes suppress this. |
| Protodeboronation Product (Benzene) | This occurs when the boronic acid reacts with residual water or acidic protons. Use anhydrous solvents and consider using a less nucleophilic base. |
| Dehalogenation Product (Naphthalene) | This side reaction can be promoted by certain bases or impurities. Consider changing the base or ensuring all reagents are pure.[6] |
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of arylnaphthalene synthesis via Suzuki coupling.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 96 |
| Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 100 | 95 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 85 |
Reaction conditions: 1-bromonaphthalene (B1665260) (1.0 mmol), phenylboronic acid (1.2 mmol). Data is representative of typical results found in the literature.[7]
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | Dioxane/H₂O | 100 | 96 |
| Cs₂CO₃ | Dioxane | 100 | 92 |
| K₂CO₃ | Toluene/H₂O | 90 | 88 |
| NaOH | Ethanol/H₂O | 60 | >95 (for 4-bromoanisole) |
Reaction conditions: 1-bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂/SPhos catalyst system, unless otherwise noted.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromonaphthalene (B93597) with Phenylboronic Acid
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromonaphthalene (e.g., 207 mg, 1.0 mmol), phenylboronic acid (e.g., 146 mg, 1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, e.g., 424 mg, 2.0 mmol).[7]
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 4.5 mg, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 16.4 mg, 0.04 mmol).[7]
-
Degassing: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas (e.g., argon or nitrogen).[4]
-
Solvent Addition: Add degassed dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.[7]
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired this compound.[7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic [HNMP]+HSO4− ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Functionalization of the 2-Phenylnaphthalene Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the 2-phenylnaphthalene (B165426) core.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of the this compound core?
A1: The primary challenges in functionalizing the this compound core revolve around controlling regioselectivity, overcoming steric hindrance, and achieving high yields. The presence of the phenyl group at the 2-position influences the electronic and steric properties of the naphthalene (B1677914) ring system, making predictable and selective functionalization complex. Key challenges include:
-
Regioselectivity: The phenyl group directs incoming electrophiles, but predicting the exact position of substitution can be difficult due to the interplay of electronic and steric effects.[1][2][3] A mixture of isomers is a common outcome.
-
Steric Hindrance: The phenyl group can sterically hinder access to adjacent positions on the naphthalene ring, particularly the 1 and 3 positions, making reactions at these sites challenging.[4][5][6]
-
C-H Activation: While a powerful tool, direct C-H functionalization of the this compound core can be sluggish and prone to low yields or require harsh reaction conditions.[7][8][9] Catalyst deactivation and competing side reactions are common issues.[8]
-
Purification: The separation of constitutional isomers formed during functionalization can be difficult due to their similar physical properties, often requiring advanced chromatographic techniques.[10][11]
Q2: How does the phenyl group at the 2-position influence the regioselectivity of electrophilic aromatic substitution?
A2: The phenyl group is an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring itself. However, when considering the naphthalene core, its electronic effect is more complex. Generally, the phenyl group is considered an ortho, para-director. In the context of the this compound system, this can lead to substitution at various positions on the naphthalene scaffold, with the precise outcome depending on the reaction conditions and the nature of the electrophile. The positions most susceptible to electrophilic attack are influenced by the resonance stabilization of the resulting carbocation intermediate (arenium ion).[3][12][13][14]
Q3: What are the most common methods for introducing functional groups onto the this compound core?
A3: Common methods for functionalizing the this compound core include:
-
Electrophilic Aromatic Substitution: Classic reactions like nitration, halogenation, and Friedel-Crafts acylation can be used, although controlling regioselectivity can be a challenge.[15]
-
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a widely used method to introduce aryl or other groups.[15][16][17] This often involves pre-functionalizing the this compound core with a halide (e.g., bromine) to serve as a coupling handle.[15]
-
Directed C-H Activation/Functionalization: This modern approach allows for the direct introduction of functional groups at specific positions, often guided by a directing group temporarily installed on the molecule.[7][9][18][19][20]
-
Lithiation: ortho-Lithiation followed by quenching with an electrophile can be a viable strategy for introducing substituents at specific positions, though it requires careful control of reaction conditions.[21]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling reaction to introduce a group onto a halogenated this compound is giving a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura coupling reactions are a common issue. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The active Pd(0) species might not be forming or could be deactivating.
-
Solution: Use a high-quality palladium precursor and ligand. Consider using a pre-formed catalyst. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the catalyst.[16]
-
-
Inappropriate Base: The choice and amount of base are critical for the transmetalation step.
-
Poor Reagent Quality: Impurities in the boronic acid or aryl halide can interfere with the reaction.
-
Solution: Use freshly purchased or purified reagents. Protodeboronation (cleavage of the C-B bond by a proton source) of the boronic acid is a common side reaction.[24]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the rate, they can also lead to catalyst decomposition. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene (B28343)/water).[16]
-
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Q: I am attempting an electrophilic substitution on this compound and obtaining a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity in electrophilic aromatic substitution of this compound can be challenging. Here are some strategies:
-
Choice of Reagents and Catalyst: The nature of the electrophile and any catalyst used can significantly influence the regioselectivity.
-
Solution: Experiment with different electrophilic reagents. For example, in Friedel-Crafts acylation, the choice of Lewis acid can alter the isomer distribution.[15] Using sterically bulky reagents may favor substitution at less hindered positions.
-
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction.
-
Solution: Try running the reaction at a lower temperature. This often favors the kinetically controlled product, which may be a single isomer.
-
-
Directing Groups: Introducing a directing group at a specific position on the this compound core can be a powerful strategy to control the position of subsequent substitutions.[19][20]
-
Solution: Consider a multi-step synthesis where a strongly directing group is first installed to guide the desired substitution, and then the directing group is removed or converted to another functionality.
-
Issue 3: Low Conversion in C-H Activation
Q: My directed C-H activation reaction on the this compound core is showing low conversion. What are the common pitfalls and how can I improve the reaction?
A: Low conversion in C-H activation reactions often points to issues with the catalyst, directing group, or reaction conditions.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities or decompose under the reaction conditions.
-
Solution: Ensure all reagents and solvents are of high purity and are anhydrous and deoxygenated. The choice of oxidant is also critical in many C-H activation cycles.[8]
-
-
Ineffective Directing Group: The directing group may not be coordinating effectively to the metal center to facilitate C-H cleavage.
-
Steric Hindrance: The phenyl group or other substituents on the this compound core may sterically hinder the approach of the catalyst to the target C-H bond.[4][5]
-
Solution: Modifying the ligand on the metal catalyst to be less sterically demanding may improve conversion. Alternatively, a different directing group that positions the catalyst more favorably might be necessary.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and additives can have a profound effect.
-
Solution: Systematically screen reaction parameters such as temperature, solvent, and the concentration of reactants. Some C-H activation reactions are sensitive to the presence of specific additives.[8]
-
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated 2-Phenylnaphthalenes
| Entry | Aryl Halide | Boronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Bromo-2-phenylnaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | >90 |
| 2 | 1-Bromo-2-phenylnaphthalene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 96 |
| 3 | 4'-Bromo-2-phenylnaphthalene | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 92 |
| 4 | 7-Iodo-2-phenylnaphthalene | Naphthyl-1-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 88 |
Note: The data in this table is representative and compiled from typical results in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.[15][16]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-2-phenylnaphthalene with Phenylboronic Acid
-
Reagent Preparation: In a dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-phenylnaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Degassing: Seal the flask with a septum and perform three cycles of evacuating and backfilling with argon.
-
Solvent Addition: Add a degassed mixture of toluene (4 mL), ethanol (B145695) (1 mL), and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2,6-diphenylnaphthalene.
This protocol is a general guideline and may require optimization for specific substrates.[15][16]
Mandatory Visualization
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization [mdpi.com]
- 12. byjus.com [byjus.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. 6-Phenylnaphthalen-2-ol | Benchchem [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. rose-hulman.edu [rose-hulman.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Crude 2-Phenylnaphthalene
Welcome to the technical support center for the purification of crude 2-phenylnaphthalene (B165426). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route employed.
-
Suzuki Coupling Reactions: A common method for synthesizing this compound is the Suzuki coupling of a naphthalene-boronic acid with an aryl halide, or vice versa. Potential impurities from this reaction include:
-
Homocoupling byproducts: Biphenyl and binaphthyl can form from the coupling of two aryl halides or two boronic acid molecules, respectively.
-
Unreacted starting materials: Residual naphthalene (B1677914) derivatives and phenyl halides may remain.
-
Inorganic salts: Boric acid and other salts are byproducts of the reaction and workup.[1][2]
-
-
Friedel-Crafts Reactions: Acylation or alkylation of naphthalene can also be used. Impurities may include:
-
Positional isomers: 1-Phenylnaphthalene is a common isomeric impurity. The ratio of 1- and this compound can be influenced by reaction conditions such as solvent and temperature.[3]
-
Polyalkylation/polyacylation products: Multiple phenyl groups may be added to the naphthalene ring.[4][5]
-
Rearranged products: In Friedel-Crafts alkylation, carbocation rearrangements can lead to undesired isomers.[4]
-
-
General Impurities:
-
Solvent residues: Residual solvents from the reaction or extraction steps.
-
Colored impurities: Often high molecular weight, polar byproducts that can impart a yellow or brown color to the crude product.
-
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Recrystallization: This is a good choice for removing small amounts of impurities from a solid crude product. It is effective if the impurities have different solubility profiles from this compound.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is particularly useful for removing both more polar and less polar impurities, as well as for separating isomers.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. It offers excellent separation of closely related compounds, including isomers.
-
Distillation: While this compound has a high boiling point (around 358 °C), vacuum distillation can be used to separate it from non-volatile or very high-boiling impurities.
-
Sublimation: As a volatile solid, this compound can be purified by sublimation to remove non-volatile impurities.[6][7][8]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. It allows you to visualize the separation of this compound from its impurities.
Troubleshooting Guides
Recrystallization
Issue: Oiling out instead of crystal formation.
-
Possible Cause: The boiling point of the solvent may be higher than the melting point of this compound (around 105 °C), or the solution is too concentrated or contains significant impurities that depress the melting point.[9][10][11][12]
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool very slowly.
-
If the problem persists, consider using a lower-boiling point solvent or a mixed solvent system.
-
Issue: Low or no crystal yield.
-
Possible Cause:
-
Troubleshooting Steps:
-
Concentrate the solution by boiling off some of the solvent and allow it to cool again.[13]
-
Ensure the solution cools slowly to room temperature before placing it in an ice bath.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[14]
-
If the yield is consistently low, a different solvent or a mixed-solvent system may be necessary.
-
Issue: Persistent yellow color in the crystals.
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Troubleshooting Steps:
-
Perform a hot filtration with a small amount of activated charcoal to adsorb the colored impurities. Be aware that this may also remove some of your product, potentially lowering the yield.[11][15][16]
-
A second recrystallization may be necessary.
-
Consider a preliminary purification by column chromatography to remove the bulk of the colored impurities before recrystallization.
-
Column Chromatography
Issue: Poor separation of this compound from impurities.
-
Possible Cause:
-
The solvent system (mobile phase) is too polar or not polar enough.
-
The column was not packed properly, leading to channeling.
-
The column was overloaded with the crude sample.
-
-
Troubleshooting Steps:
-
Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for this compound.
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
Use an appropriate ratio of silica (B1680970) gel to crude product (typically 30:1 to 100:1 by weight).
-
Issue: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the mobile phase. For example, if using pure hexane (B92381), start adding small percentages of a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).
-
Data Presentation
Table 1: Recrystallization Solvents for this compound
| Solvent/Solvent System | Suitability | Expected Recovery Yield | Notes |
| Ethanol (B145695) | Good | Moderate to High | A commonly used solvent for recrystallizing aromatic hydrocarbons.[11] |
| Methanol | Fair to Good | Moderate | Lower boiling point than ethanol, may require more careful handling. |
| Isopropanol | Good | Moderate to High | Similar properties to ethanol. |
| Toluene | Good | High | High boiling point may make it difficult to remove from the final product. |
| Hexane/Ethyl Acetate | Good (Mixed Solvent) | Variable | The ratio can be adjusted to achieve optimal solubility and recovery. |
| Methanol/Water | Good (Mixed Solvent) | Variable | Water acts as an anti-solvent to induce crystallization. |
Note: Recovery yields are highly dependent on the initial purity of the crude product and the experimental technique.
Table 2: Thin-Layer Chromatography (TLC) Data for this compound
| Stationary Phase | Mobile Phase (v/v) | Approximate Rf Value |
| Silica Gel 60 F254 | Hexane | ~0.3 - 0.4 |
| Silica Gel 60 F254 | Petroleum Ether | ~0.3 - 0.4 |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (9:1) | ~0.5 - 0.6 |
| Silica Gel 60 F254 | Toluene | ~0.3 |
| C18-Reverse Phase | Acetonitrile:Water (8:2) | ~0.4 - 0.5 |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of this compound.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. A good starting point for this compound is pure hexane or petroleum ether, which should give an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using the chosen solvent system (wet packing method is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a low-boiling solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Analytical High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system with a C18 column is suitable.[2]
-
Mobile Phase: A mixture of acetonitrile, water, and a small amount of phosphoric acid (or formic acid for MS compatibility) can be used.[2] A typical starting gradient could be 70:30 acetonitrile:water, ramping to 100% acetonitrile.
-
Detection: UV detection at 254 nm is appropriate for aromatic compounds.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. cup.edu.cn [cup.edu.cn]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. reddit.com [reddit.com]
- 4. Removing polycyclic aromatic hydrocarbons from water using granular activated carbon: kinetic and equilibrium adsorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. brainkart.com [brainkart.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Phenylnaphthalenes: sublimation equilibrium, conjugation, and aromatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. cetjournal.it [cetjournal.it]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-Phenylnaphthalene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 2-phenylnaphthalene (B165426) derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading upon storage in solution. What are the likely degradation pathways?
A1: this compound derivatives are susceptible to degradation through several pathways, primarily oxidation and photodegradation. The naphthalene (B1677914) ring system is electron-rich and can be oxidized, particularly if it contains electron-donating substituents like hydroxyl or methoxy (B1213986) groups.[1][2] Cytochrome P450 enzymes, for instance, are known to oxidize naphthalene to form hydroxylated metabolites.[2] Additionally, the extended π-system of the naphthalene core makes these compounds prone to degradation upon exposure to light, especially UV radiation.[3][4] Hydrolysis is generally less of a concern unless the derivative possesses hydrolyzable functional groups (e.g., esters, amides).
Q2: I am observing the appearance of new, colored impurities in my sample. What could be the cause?
A2: The formation of colored impurities is often indicative of oxidative degradation. Oxidation of the this compound core can lead to the formation of quinone-like structures, which are often colored.[5] This process can be accelerated by exposure to air (oxygen), metal ions, or light. Ensure your solvents are degassed and consider using amber vials to protect from light.
Q3: How can I proactively design more stable this compound derivatives?
A3: Structure-activity relationship (SAR) studies can guide the design of more stable analogs.[1] Consider introducing electron-withdrawing groups to the naphthalene or phenyl rings to decrease the electron density and reduce susceptibility to oxidation. Steric hindrance around sensitive positions can also be introduced to physically block attack by reactive species. For photosensitive compounds, it may be beneficial to modify the chromophore to alter its absorption spectrum and reduce light-induced degradation.
Q4: What are the standard stress conditions for performing a forced degradation study on a novel this compound derivative?
A4: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[6][7] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100 °C).
-
Photodegradation: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound peak in HPLC analysis of a solution stored at room temperature. | 1. Oxidative degradation: The compound is reacting with dissolved oxygen. 2. Photodegradation: The solution is exposed to ambient light. | 1. Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions. 2. Store solutions in amber vials or wrap vials in aluminum foil. 3. Consider adding an antioxidant (e.g., BHT) if compatible with your experimental system. |
| Multiple new peaks appearing in the chromatogram during a stability study. | 1. Multiple degradation pathways are occurring. 2. Complex fragmentation of an initial degradation product. | 1. Perform a systematic forced degradation study to identify the degradation products under specific stress conditions (acid, base, oxidation, light, heat).[6] 2. Use a mass spectrometer (LC-MS) to obtain mass information for the new peaks to help elucidate their structures. |
| Non-reproducible stability data between experiments. | 1. Inconsistent storage conditions (temperature, light exposure). 2. Variability in solvent purity or dissolved oxygen content. 3. Inconsistent sample preparation. | 1. Use a calibrated stability chamber with controlled temperature and humidity. 2. Always use high-purity (HPLC grade) solvents from a fresh source. 3. Standardize your sample preparation protocol, including sonication time and final concentration. |
| Precipitation of the compound from the stability study solution. | 1. Poor solubility of the compound in the chosen solvent. 2. Formation of an insoluble degradation product. 3. Change in pH of the solution over time. | 1. Determine the solubility of your compound in the chosen solvent before initiating the study. Consider using a co-solvent system if necessary. 2. If a precipitate forms, isolate and attempt to characterize it to determine if it is the parent compound or a degradant. 3. Buffer your solution to maintain a constant pH throughout the experiment. |
Quantitative Data on Stability
Due to the proprietary nature of drug development, publicly available quantitative stability data for specific this compound derivatives is limited. The following table provides an illustrative example of how to present stability data from a forced degradation study.
Table 1: Illustrative Stability Data for a Hypothetical this compound Derivative (Compound X) after 24 hours of Stress Testing.
| Stress Condition | % Assay of Compound X | % Total Degradation | Number of Degradants >0.1% |
| Control (No Stress) | 99.8 | 0.2 | 1 |
| 0.1 M HCl (60 °C) | 92.5 | 7.5 | 3 |
| 0.1 M NaOH (60 °C) | 85.1 | 14.9 | 4 |
| 3% H₂O₂ (RT) | 78.3 | 21.7 | 5 |
| Dry Heat (80 °C) | 98.2 | 1.8 | 2 |
| Photostability (ICH Q1B) | 90.4 | 9.6 | 3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Derivative
Objective: To identify the potential degradation pathways and degradation products of a this compound derivative under various stress conditions.
Materials:
-
This compound derivative
-
HPLC grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Keep one sample at room temperature and another at 60 °C for 24 hours.
-
After the incubation period, neutralize the solution with 0.2 M NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Keep one sample at room temperature and another at 60 °C for 24 hours.
-
Neutralize the solution with 0.2 M HCl and dilute to 0.1 mg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Keep the sample at room temperature for 24 hours, protected from light.
-
Dilute to 0.1 mg/mL.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 80 °C for 48 hours.
-
After exposure, prepare a 0.1 mg/mL solution.
-
-
Photostability:
-
Expose a solid sample and a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.[8] Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the this compound derivative from its potential degradation products.
Materials & Equipment:
-
HPLC system with a diode array detector (DAD) or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Forced degradation samples from Protocol 1
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Buffers (e.g., phosphate, acetate) and acids (e.g., formic acid, trifluoroacetic acid)
Procedure:
-
Initial Method Scouting:
-
Start with a generic gradient using a C18 column. A typical starting gradient could be 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.
-
Inject a mixture of the unstressed and stressed samples to observe the separation of the parent peak and the degradation products.
-
-
Optimization of Mobile Phase:
-
Adjust the gradient slope and time to improve the resolution between peaks.
-
Evaluate different organic modifiers (e.g., methanol vs. acetonitrile) and pH values of the aqueous phase. The aromatic nature of this compound derivatives often leads to good retention on C18 columns.
-
-
Wavelength Selection:
-
Use the DAD to acquire UV spectra for the parent compound and all degradation products. Select a wavelength that provides a good response for all components of interest. Naphthalene derivatives typically have strong absorbance in the UV region (around 220-300 nm).[9]
-
-
Method Validation (Peak Purity):
-
Once a suitable separation is achieved, assess the peak purity of the parent compound in the stressed samples using the DAD. The spectra across the peak should be homogeneous.
-
This ensures that no degradation products are co-eluting with the main peak, which is a critical requirement for a stability-indicating method.
-
Visualizations
Caption: Workflow for assessing and improving the stability of this compound derivatives.
Caption: Decision tree for troubleshooting common stability issues.
References
- 1. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. This compound [webbook.nist.gov]
common side reactions in 2-phenylnaphthalene synthesis and how to avoid them
Welcome to the Technical Support Center for the synthesis of 2-phenylnaphthalene (B165426). This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common side reactions encountered during the synthesis of this compound, primarily via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Issue 1: Presence of Biphenyl (B1667301) or Binaphthyl Impurities in the Final Product
Symptoms:
-
NMR or GC-MS analysis of the purified product shows the presence of biphenyl (from phenylboronic acid) or binaphthyl (from a naphthalene-boronic acid).
-
The isolated yield of this compound is lower than expected, even with full consumption of the starting halide.
Root Cause Analysis: This issue is most likely due to the homocoupling of the boronic acid reagent. This side reaction is particularly promoted by the presence of oxygen in the reaction mixture or the use of a Pd(II) catalyst precursor which can oxidize the boronic acid.[1]
Solutions:
-
Thorough Degassing: Before adding the palladium catalyst, it is crucial to rigorously degas the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[1]
-
Use of Pd(0) Precatalysts: Employing a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂. Pd(II) salts require an initial reduction to the active Pd(0) species, a step during which homocoupling can occur.[1]
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (B1220265) (1-2 equivalents), can help in the in situ reduction of any Pd(II) species to the catalytically active Pd(0) without interfering with the main catalytic cycle.
-
Control of Reaction Conditions: Slower addition of the boronic acid to the reaction mixture or conducting the reaction at a lower temperature may favor the desired cross-coupling pathway over homocoupling.
Issue 2: Formation of Naphthalene as a Significant Byproduct
Symptoms:
-
The final product is contaminated with naphthalene.
-
The yield of this compound is reduced due to the consumption of the naphthalene-boronic acid starting material without coupling.
Root Cause Analysis: This is a classic case of protodeboronation , where the carbon-boron bond of the naphthalene-boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] This side reaction is often promoted by high temperatures, strong bases, and the presence of water.[3]
Solutions:
-
Use of Milder Bases: If strong bases like NaOH or KOH are being used, consider switching to milder inorganic bases such as K₂CO₃ or K₃PO₄.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[3] If feasible for your specific system, running the reaction under anhydrous conditions might suppress this side reaction.
-
Employ More Stable Boronic Esters: Pinacol (B44631) esters (Bpin) or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[4] They provide a slow, controlled release of the boronic acid into the reaction medium, keeping its concentration low and minimizing the undesired side reaction.[2]
Issue 3: Detection of Naphthalene Originating from the Halide Starting Material
Symptoms:
-
GC-MS analysis reveals the presence of naphthalene, and you have confirmed that the boronic acid is not the source.
-
Consumption of the 2-halonaphthalene starting material is observed without the formation of the corresponding amount of this compound.
Root Cause Analysis: This side product arises from the dehalogenation (or hydrodehalogenation) of the 2-halonaphthalene starting material. In this process, the halogen atom is replaced by a hydrogen atom. This can occur via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1][4]
Solutions:
-
Choice of Solvent and Base: The formation of Pd-H species can be influenced by the solvent and base. For instance, using protic solvents like alcohols in combination with a strong base can be a source of the hydride. Switching to an aprotic solvent system can be beneficial.[3]
-
Ligand Selection: The choice of phosphine (B1218219) ligand can influence the relative rates of the desired reductive elimination (forming this compound) and the undesired dehalogenation. Screening different bulky, electron-rich ligands may help identify one that favors the cross-coupling pathway.[3]
-
Ensure Inert Atmosphere: While primarily to prevent homocoupling, a strictly inert atmosphere will also minimize potential side reactions that could lead to the formation of Pd-H species.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Suzuki-Miyaura synthesis of this compound? A1: The most frequently encountered side reaction is the homocoupling of the boronic acid reagent (e.g., phenylboronic acid coupling with itself to form biphenyl).[1] This is often due to the presence of oxygen in the reaction. Protodeboronation of the boronic acid and dehalogenation of the aryl halide are also common side reactions.[1][4]
Q2: How does the choice of palladium catalyst affect the formation of side products? A2: The oxidation state of the palladium precursor is important. Using a Pd(0) catalyst, like Pd(PPh₃)₄, directly introduces the active species into the catalytic cycle. In contrast, Pd(II) catalysts, such as Pd(OAc)₂, need to be reduced to Pd(0) in situ. This reduction step can sometimes be promoted by the homocoupling of the boronic acid, thus increasing the formation of this byproduct.[1]
Q3: Can the base used in the reaction influence the yield and purity of this compound? A3: Absolutely. The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, a base that is too strong or used at high temperatures can promote the protodeboronation of the boronic acid.[3] Therefore, screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary to find the optimal balance for high yield and minimal side product formation.
Q4: Is it better to use a boronic acid or a boronic ester for the synthesis of this compound? A4: While boronic acids are commonly used, boronic esters (like pinacol esters) are often more stable and less prone to side reactions such as protodeboronation.[4] They act as a source for the slow release of the boronic acid during the reaction, which can help to suppress side reactions and lead to more reproducible results.
Q5: My reaction mixture turned black. What does this indicate? A5: The formation of a black precipitate, known as palladium black, indicates the decomposition of the palladium catalyst. This leads to a decrease in the concentration of the active catalyst in the solution and can result in low conversion and yield. Catalyst decomposition can be caused by high temperatures, impurities, or an inappropriate choice of ligand.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of arylnaphthalene synthesis and the prevalence of side reactions, based on general trends observed in Suzuki-Miyaura couplings.
| Parameter | Condition A | Condition B | Expected Outcome and Rationale |
| Palladium Source | Pd(OAc)₂ (Pd(II)) | Pd(PPh₃)₄ (Pd(0)) | Condition B is expected to show lower levels of boronic acid homocoupling as it avoids the in situ reduction step that can promote this side reaction.[1] |
| Atmosphere | Air | Inert (Argon/Nitrogen) | An inert atmosphere (Condition B) is crucial to minimize the oxygen-promoted homocoupling of the boronic acid, leading to a higher purity of the desired this compound.[1] |
| Boron Reagent | Naphthalene-boronic Acid | Naphthalene-2-boronic acid pinacol ester | The pinacol ester (Condition B) is more stable towards protodeboronation, which can lead to a higher overall yield of the cross-coupled product.[4] |
| Base | KOH (strong) | K₂CO₃ (mild) | A milder base like K₂CO₃ (Condition B) is less likely to induce protodeboronation of the boronic acid compared to a strong base like KOH, especially at elevated temperatures. |
| Solvent | Toluene/Ethanol/Water | Dioxane/Water | While both can be effective, the choice of solvent can influence solubility and reaction rates. Aprotic solvents like dioxane (Condition B) may reduce the risk of dehalogenation if a protic solvent is acting as a hydride source.[3] |
| Temperature | 120 °C | 80 °C | Higher temperatures (Condition A) can increase the reaction rate but may also accelerate side reactions like protodeboronation and catalyst decomposition. An optimal temperature needs to be determined experimentally. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from a standard procedure for the synthesis of arylnaphthalenes.
Materials:
-
2-Bromonaphthalene (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq.)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq.)
-
1,4-Dioxane (B91453) (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromonaphthalene, phenylboronic acid, and potassium phosphate.
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate and the SPhos ligand.
-
Inert Atmosphere: Seal the flask with a septum and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (argon or nitrogen).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. The typical solvent ratio is 10:1 dioxane to water.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.[3]
Mandatory Visualization
Reaction Pathways Diagram
Caption: Main vs. side reaction pathways in this compound synthesis.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: 2-Phenylnaphthalene Experimental Procedures
Welcome to the technical support center for the experimental procedures involving 2-phenylnaphthalene (B165426). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is one of the most prevalent and versatile methods for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of a naphthalene (B1677914) derivative (typically a halonaphthalene or a naphthyl triflate) with a phenylboronic acid derivative.
Q2: I am not getting any product in my Suzuki-Miyaura reaction. What are the likely causes?
A2: A complete lack of product in a Suzuki-Miyaura coupling can stem from several critical issues. The primary suspects are an inactive catalyst, poor quality reagents, or incorrect reaction setup. Ensure your palladium catalyst is active, the reagents (especially the boronic acid) have not degraded, and the reaction has been properly degassed to remove oxygen.
Q3: What are common side products in the Suzuki-Miyaura synthesis of this compound?
A3: Common side products include homocoupled products (biphenyl and/or binaphthyl), dehalogenated naphthalene, and protodeborylated starting material (benzene).[1] These side reactions can often be minimized by optimizing the reaction conditions.
Q4: Are there alternative methods to the Suzuki-Miyaura coupling for synthesizing this compound?
A4: Yes, other synthetic routes include the Diels-Alder reaction, synthesis from styrene (B11656) oxides, and reactions involving 2-naphthol (B1666908) derivatives.[2] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the naphthalene or phenyl ring.
Q5: How can I purify crude this compound?
A5: Purification is typically achieved through column chromatography on silica (B1680970) gel followed by recrystallization. The choice of solvent for both techniques is crucial for obtaining a high-purity product.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a more active pre-catalyst. - Ensure proper storage of the catalyst under an inert atmosphere. |
| Degraded Boronic Acid | - Use fresh phenylboronic acid. - Store boronic acids in a desiccator to prevent decomposition. - Consider using boronic esters (e.g., pinacol (B44631) esters) which are often more stable. |
| Ineffective Base | - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. - Ensure the base is finely powdered and dry. |
| Poor Solvent Choice | - The solvent must be appropriate for the chosen catalyst and base. - Common solvents include toluene (B28343), dioxane, and THF, often with a small amount of water. - Ensure solvents are anhydrous and properly degassed. |
| Insufficient Reaction Temperature or Time | - Monitor the reaction progress by TLC or GC-MS. - If the reaction is sluggish, consider increasing the temperature, but be aware that this can also promote side reactions. - Ensure the reaction is allowed to run to completion. |
| Oxygen Contamination | - Thoroughly degas the reaction mixture and solvent by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. - Maintain a positive pressure of inert gas throughout the reaction. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling (Biphenyl/Binaphthyl) | - Presence of oxygen. - Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0). | - Ensure rigorous degassing of the reaction mixture. - Consider using a Pd(0) source like Pd(PPh₃)₄. |
| Dehalogenation of Naphthalene | - Certain bases and protic solvents can act as a hydride source. | - Switch to an aprotic solvent system. - Screen different ligands, as they can influence the rate of dehalogenation versus the desired cross-coupling. |
| Protodeborylation of Phenylboronic Acid | - Presence of water and/or strong base. | - Use a milder base (e.g., KF). - Run the reaction under anhydrous conditions if possible. - Use more stable boronic esters or trifluoroborate salts. |
Guide 2: Diels-Alder Reaction
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Unfavorable Reaction Conditions | - Naphthalene itself is aromatic and a reluctant diene in Diels-Alder reactions. - High temperatures are often required, which can lead to a retro-Diels-Alder reaction. |
| Diene is not in the required s-cis conformation | - While not an issue for the rigid naphthalene core, for other dienes, steric hindrance can prevent the necessary conformation. |
Guide 3: Purification
Issue 1: Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | - The polarity of the eluent is not optimized for the separation of this compound from impurities. |
| Column Overloading | - Too much crude material is loaded onto the column. |
| Improperly Packed Column | - Channels or cracks in the silica gel lead to poor separation. |
Issue 2: Difficulty with Recrystallization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | - The compound is too soluble or insoluble in the chosen solvent at different temperatures. |
| Oiling Out | - The compound separates as an oil instead of crystals. |
| Low Recovery | - Too much solvent was used. - The crystals were washed with a solvent that was not cold. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound via Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 92 | [3] |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 | [3] |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 93 | [3] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 96 | [3] |
| 5 | PdCl₂(dppf) (10) | dppf | Na₂CO₃ (2M) | Toluene/Dioxane (4:1) | 85 | 4 | High | [4] |
| 6 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 80 | - | 85-95 | BenchChem |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 2-bromonaphthalene (B93597) and phenylboronic acid.
Materials:
-
2-Bromonaphthalene (1.0 mmol, 207 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromonaphthalene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Synthesis of this compound from 2-Naphthol
This two-step protocol involves the conversion of 2-naphthol to a triflate, followed by a Suzuki-Miyaura coupling.
Step 1: Synthesis of 2-Naphthyl triflate
-
(Detailed protocol for this step would be included here, involving the reaction of 2-naphthol with triflic anhydride (B1165640) in the presence of a base like pyridine).
Step 2: Suzuki-Miyaura Coupling of 2-Naphthyl triflate with Phenylboronic acid
-
(A detailed protocol similar to Protocol 1 would be provided, substituting 2-bromonaphthalene with 2-naphthyl triflate and potentially adjusting the catalyst system and base).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Caption: A decision-making workflow for troubleshooting low yield in Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Optimization of Suzuki Coupling for 2-Phenylnaphthalene Synthesis
Welcome to the technical support center for the optimization of the Suzuki-Miyaura coupling reaction for the synthesis of 2-phenylnaphthalene (B165426). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and achieve optimal experimental results.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the Suzuki-Miyaura cross-coupling reaction for synthesizing this compound.
Low or No Yield
Q1: I am observing a very low yield or no formation of this compound. What are the common causes?
A1: Low or no yield in a Suzuki coupling reaction for the synthesis of this compound can be attributed to several factors, primarily related to the catalyst system, reaction conditions, or the integrity of the reagents.[1] Here is a checklist of potential issues to investigate:
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Catalyst Inactivity: The active Pd(0) catalyst may not be forming in situ, or it may have decomposed.[1][2] Ensure that your palladium source and ligands are of high quality. The use of a pre-catalyst can help ensure the presence of the active species.[1] Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[2]
-
Sub-optimal Solvent: The solvent system must effectively solubilize both the reactants and the catalyst.[1] A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often employed to dissolve the inorganic base.[1][3] The ratio of the organic solvent to water can significantly influence the reaction rate and yield.[1]
-
Protodeborylation of Phenylboronic Acid: Your phenylboronic acid might be degrading through protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is a common side reaction.[1]
-
Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low.[1] It is recommended to monitor the reaction's progress using TLC or GC/LC-MS to check for the consumption of starting materials.[1]
Side Product Formation
Q2: My reaction is producing significant amounts of biphenyl (B1667301) (from homocoupling of phenylboronic acid). How can I minimize this?
A2: The homocoupling of phenylboronic acid is a common side reaction. To minimize the formation of biphenyl, consider the following strategies:
-
Control of Reaction Conditions: Slower addition of the boronic acid or running the reaction at a lower temperature might favor the desired cross-coupling pathway.[1]
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ might be preferable to some Pd(II) sources, which can sometimes promote homocoupling during their initial reduction to Pd(0).[1]
-
Proper Degassing: The presence of oxygen can contribute to the homocoupling of boronic acids.[3] Ensure the reaction mixture is thoroughly degassed.
Q3: I am observing the formation of naphthalene, indicating dehalogenation of my 2-halonaphthalene starting material. What causes this and how can it be prevented?
A3: Dehalogenation is the replacement of the halide on your starting material with a hydrogen atom.[3] This can occur as a competing reaction pathway. To mitigate dehalogenation:
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Choice of Base and Solvent: The selection of the base and solvent can influence the rate of dehalogenation. Using a protic solvent like an alcohol with a strong base can be a source of hydride, leading to dehalogenation.[1] Consider switching to an aprotic solvent system.[1]
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Ligand Selection: The ligand can influence the relative rates of reductive elimination (to form the desired product) and dehalogenation. Screening different ligands may help identify one that favors the desired pathway.[1]
Q4: How can I address the protodeborylation of my phenylboronic acid?
A4: Protodeborylation consumes your boronic acid and reduces the overall yield.[1] To address this issue:
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Use of Milder Bases: Strong bases and high temperatures can accelerate protodeborylation.[1] If possible, use a milder base such as KF or K₂CO₃.[1]
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Anhydrous Conditions: Since water can be a proton source for protodeborylation, running the reaction under anhydrous conditions can sometimes be beneficial, although many Suzuki protocols require water to dissolve the base.[1]
-
Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts are often more stable towards protodeborylation than the corresponding boronic acids.[1][4] They slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[1]
Data Presentation: Reaction Parameter Optimization
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of arylnaphthalene synthesis via Suzuki coupling. This data is representative and compiled from typical results in the literature for similar systems.
Table 1: Effect of Catalyst and Ligand on the Yield of this compound
| Entry | Palladium Source (mol%) | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos | 94 |
| 3 | Pd₂(dba)₃ (1) | SPhos | 96 |
| 4 | Pd₂(dba)₃ (1) | RuPhos | 95 |
| 5 | Pd(PPh₃)₄ (3) | - | 88 |
Reaction conditions: 2-Bromonaphthalene (B93597) (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 equiv), Dioxane/H₂O (10:1), 100 °C, 12 h.
Table 2: Effect of Base and Solvent on the Yield of this compound
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 92 |
| 3 | K₃PO₄ | Dioxane/H₂O | 96 |
| 4 | NaOH | EtOH/H₂O | 78 |
| 5 | KF | THF/H₂O | 80 |
Reaction conditions: 2-Bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), 100 °C, 12 h.
Experimental Protocols
Below is a detailed methodology for a general Suzuki-Miyaura coupling reaction to synthesize this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromonaphthalene with Phenylboronic Acid
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Reagent Preparation: In a dried Schlenk flask equipped with a magnetic stir bar, add 2-bromonaphthalene (e.g., 207 mg, 1.0 mmol), phenylboronic acid (e.g., 146 mg, 1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, e.g., 424 mg, 2.0 mmol).[1]
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol) and the phosphine (B1218219) ligand (e.g., SPhos, 16.4 mg, 0.04 mmol).[1]
-
Degassing: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas such as argon or nitrogen.[1]
-
Solvent Addition: Add degassed 1,4-dioxane (B91453) (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.[1] Monitor the reaction progress by TLC or GC-MS.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[1] Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).[1] Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired this compound.[1]
Visualizations
Caption: A generalized experimental workflow for the Suzuki coupling synthesis of this compound.
Caption: A troubleshooting guide for low-yield Suzuki coupling reactions to form this compound.
References
scale-up considerations for the synthesis of 2-phenylnaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-phenylnaphthalene (B165426). The content focuses on practical issues encountered during laboratory-scale synthesis and scale-up, with a primary emphasis on the widely used Suzuki-Miyaura coupling reaction.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Suzuki-Miyaura cross-coupling reaction.
Low or No Product Yield
Q1: My Suzuki-Miyaura reaction for the synthesis of this compound is resulting in a low yield or no product at all. What are the common causes?
A1: Low or no yield in the synthesis of this compound via Suzuki-Miyaura coupling can be attributed to several factors, primarily related to the catalyst system, reaction conditions, and reagent quality. Here is a checklist of potential issues to investigate:
-
Catalyst Inactivity: The active Pd(0) catalyst may not be forming in situ, or it may have decomposed. Ensure your palladium source and ligands are of high quality. Using a pre-catalyst can help ensure the presence of the active species.[1] To test your catalyst's activity, consider running a control reaction with known reactive substrates.[2]
-
Poor Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle. For the synthesis of this compound, which can have some steric hindrance, bulky and electron-rich phosphine (B1218219) ligands are often beneficial.[1]
-
Inadequate Reaction Conditions: The reaction may require more time to reach completion, or the temperature might be too low. Monitoring the reaction's progress via TLC or GC/LC-MS is recommended to ensure the consumption of starting materials.[1] Many Suzuki couplings require heating, and cautiously increasing the temperature from a lower starting point (e.g., 80°C) may improve the reaction rate.[3] However, be aware that excessive heat can lead to catalyst decomposition.[3]
-
Reagent Integrity: The purity of your reagents is critical. Ensure that solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.[3] The boronic acid or its ester can degrade over time, a process known as protodeboronation, which is exacerbated by harsh conditions like high temperatures and strong bases.[2]
Q2: I am using sterically hindered substrates for my this compound synthesis and struggling with low yield. What adjustments can I make?
A2: Steric hindrance can significantly impact the efficiency of the Suzuki-Miyaura coupling. When dealing with sterically demanding substrates, consider the following adjustments:
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Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle with hindered substrates.
-
Reaction Conditions: It may be necessary to use higher temperatures and longer reaction times. However, this must be balanced against the stability of the catalyst and substrates.
-
Alternative Boron Reagents: Consider using more reactive boronic acid derivatives, such as MIDA boronates or trifluoroborate salts, which can sometimes improve yields in challenging couplings.
Side Reactions and Impurities
Q3: My main side product is the homocoupling of the phenylboronic acid. How can I minimize this?
A3: Homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen.[3] Here are some troubleshooting steps to minimize this impurity:
-
Improve Degassing: Rigorous degassing of your solvents and reaction mixture is the most effective way to prevent homocoupling.[2][3]
-
Choice of Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it gets reduced to Pd(0) in situ. This reduction process can sometimes consume the boronic acid and lead to homocoupling.[2][3] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate this issue.[2][3]
-
Controlled Reagent Addition: Slower addition of the boronic acid to the reaction mixture can sometimes favor the desired cross-coupling pathway over homocoupling.[1]
Q4: I am observing a significant amount of dehalogenated naphthalene (B1677914) as a byproduct. What causes this and how can I prevent it?
A4: Dehalogenation, the replacement of the halide on your naphthalene starting material with a hydrogen atom, is a competing reaction pathway.[1] To minimize dehalogenation:
-
Choice of Base and Solvent: The combination of a protic solvent (like an alcohol) with a strong base can be a source of hydride, leading to dehalogenation.[1] Switching to an aprotic solvent system may be beneficial.[1]
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired reductive elimination (forming this compound) and the undesired dehalogenation. Experimenting with different ligands may be necessary.[1]
Q5: My reaction mixture turns black and the reaction stalls. What is happening?
A5: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the soluble palladium catalyst into insoluble palladium metal (Pd(0)) aggregates.[3] Once palladium black forms, the catalyst is no longer in the catalytic cycle, leading to a stalled reaction.[3] To prevent this:
-
Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which can contribute to catalyst decomposition.[3] This is a critical consideration during scale-up.[4]
-
Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A typical ligand-to-palladium ratio is between 1:1 and 4:1, depending on the specific ligand and catalyst used.[3]
-
Control Temperature: Excessive heat can accelerate catalyst decomposition.[3]
Scale-Up Considerations
Q6: What are the key challenges when scaling up the Suzuki-Miyaura synthesis of this compound?
A6: Scaling up Suzuki-Miyaura reactions from the lab to manufacturing scale presents several challenges:[4]
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial to maintain reaction homogeneity and prevent localized concentration gradients that can lead to side reactions and catalyst decomposition.[3][4]
-
Heat Transfer: The exothermic nature of the reaction needs to be carefully managed in large vessels to avoid temperature spikes that can degrade the catalyst and promote side reactions.[4]
-
Reagent Purity and Handling: The quality of raw materials can have a more significant impact on a larger scale. Maintaining anhydrous and oxygen-free conditions during large-scale transfers is also more challenging.[5]
-
Palladium Removal: Removing residual palladium from the final product to meet regulatory requirements (often in the ppm range) can be a significant challenge at scale. This may necessitate additional purification steps like crystallization or chromatography.[4][6]
-
Process Safety: The use of flammable solvents and potentially pyrophoric reagents requires careful safety assessment and engineering controls at a larger scale.
Q7: Are there alternative synthetic routes to this compound that might be more amenable to scale-up?
A7: While Suzuki-Miyaura coupling is common, other methods exist and may offer advantages depending on the specific scale-up requirements:
-
Grignard Reactions: The reaction of a phenyl Grignard reagent with a 2-halonaphthalene is a classic approach. However, Grignard reactions are highly exothermic and require strict anhydrous conditions, posing safety and handling challenges on a large scale.[7][8] Continuous processing in specialized reactors can mitigate some of these hazards.[7]
-
From Styrene (B11656) Derivatives: There are methods to synthesize 2-phenylnaphthalenes from styrene oxides or styryl-2-methoxybenzenes.[9][10] The scalability of these routes would depend on the cost and availability of the starting materials and the robustness of the reaction conditions.
Quantitative Data Summary
The following tables provide typical ranges for key parameters in the Suzuki-Miyaura synthesis of this compound and a comparison of common synthetic routes.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Range | Notes |
| Palladium Catalyst Loading | 0.1 - 5 mol% | Lower loadings are desirable for scale-up to reduce cost and palladium contamination. |
| Ligand:Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source used.[3] |
| Base Equivalents | 1.5 - 3.0 eq | Relative to the limiting reagent. Insufficient base can stall the reaction.[3] |
| Temperature | 60 - 120 °C | Higher temperatures can increase reaction rate but also risk catalyst decomposition.[3] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
Table 2: Comparison of Synthetic Routes for this compound
| Synthetic Route | Advantages | Disadvantages | Scale-Up Considerations |
| Suzuki-Miyaura Coupling | High functional group tolerance, commercially available starting materials, relatively mild conditions. | Palladium catalyst cost and contamination, potential for side reactions. | Well-established but requires careful control of mixing, temperature, and palladium removal.[4] |
| Grignard Reaction | Low-cost starting materials. | Requires strictly anhydrous conditions, highly exothermic, potential for Wurtz coupling byproducts. | Safety concerns due to exothermicity and handling of Grignard reagents.[7] Continuous flow reactors can improve safety.[7] |
| From Styrene Oxides | Can be efficient with recyclable ionic liquid catalysts.[9] | Availability and cost of substituted styrene oxides may be a limitation. | Depends on the cost and handling of the specific catalyst system. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling for this compound Synthesis
This protocol provides a general starting point for the laboratory-scale synthesis of this compound. Optimization of specific reagents and conditions may be required.
Materials:
-
2-Bromonaphthalene (B93597) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (B28343) (solvent)
-
Water (co-solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromonaphthalene, phenylboronic acid, Pd(OAc)₂, and PPh₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[5]
-
Solvent Addition: Add degassed toluene via syringe.
-
Base Addition: Prepare a solution of K₂CO₃ in degassed water and add it to the reaction mixture.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the 2-bromonaphthalene is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[11]
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. cs.gordon.edu [cs.gordon.edu]
- 8. beyondbenign.org [beyondbenign.org]
- 9. Synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic [HNMP]+HSO4− ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 2-phenylnaphthalenes from styryl-2-methoxybenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. US3047643A - Preparation of this compound - Google Patents [patents.google.com]
impact of catalyst choice on 2-phenylnaphthalene synthesis efficiency
Welcome to the technical support center for the synthesis of 2-phenylnaphthalene (B165426). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a particular focus on how the choice of catalyst impacts synthesis efficiency.
Troubleshooting Guides & FAQs
This section addresses specific challenges you may encounter during the synthesis of this compound via common cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings.
Low or No Yield
Q1: I am getting a very low yield or no this compound product. What are the most common causes?
A1: Low or no yield in this compound synthesis is a frequent issue that can often be traced back to the catalyst system, reaction conditions, or reagent quality. Here is a checklist of potential culprits:
-
Catalyst Inactivity: The active Pd(0) or Ni(0) species may not be generating in situ or may have decomposed. Ensure your palladium or nickel source and ligands are of high quality and have been stored correctly. Consider using a pre-catalyst to ensure the presence of the active species.[1][2] For Pd(II) precatalysts like Pd(OAc)₂, in-situ reduction to Pd(0) is required, which can sometimes be inefficient.[1] Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this.[1]
-
Poor Ligand Choice: The ligand is critical for an efficient catalytic cycle. For the synthesis of biaryls like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote both oxidative addition and reductive elimination.[2]
-
Inadequate Base (Suzuki-Miyaura): The base plays a crucial role in the transmetalation step. The choice and strength of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield. Ensure the base is finely powdered and anhydrous if required.
-
Oxygen Contamination: The catalytic cycles of both Suzuki and Negishi couplings are sensitive to oxygen, which can oxidize the active catalyst and phosphine ligands, leading to deactivation.[1] It is crucial to properly degas solvents and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[2]
-
Reagent Quality and Stability:
-
Organoborons (Suzuki-Miyaura): Boronic acids can undergo protodeboronation, where the C-B bond is cleaved.[1] Using fresh, high-purity boronic acids or more stable derivatives like pinacol (B44631) esters can prevent this side reaction.[1]
-
Organozincs (Negishi): Organozinc reagents are highly sensitive to moisture and air.[3] Ensure they are handled under strictly anhydrous and anaerobic conditions.
-
-
Suboptimal Temperature: While heating is often required, excessive temperatures can lead to catalyst decomposition and an increase in side reactions. If the reaction is sluggish, a cautious increase in temperature may be beneficial.[1]
Side Product Formation
Q2: I am observing significant side products in my reaction mixture. How can I minimize them?
A2: The formation of side products is a common challenge. The most prevalent side products and strategies to mitigate them are outlined below:
-
Homocoupling: This results in the formation of biphenyl (B1667301) or binaphthyl.
-
Dehalogenation: The starting aryl halide (e.g., 2-bromonaphthalene) is converted to naphthalene (B1677914).
-
Cause: This is a competing reduction pathway within the catalytic cycle.
-
Solution:
-
Optimize Base and Solvent: Using a protic solvent with a strong base can be a source of hydride, leading to dehalogenation. Consider switching to an aprotic solvent system.[2]
-
Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (product formation) versus dehalogenation. Screening different ligands may be necessary.[2]
-
-
-
Protodeboronation (Suzuki-Miyaura): The boronic acid reagent is converted to the corresponding arene (e.g., naphthalene or benzene).
-
Cause: Cleavage of the carbon-boron bond by a proton source, often water or alcohols, especially with electron-deficient or heteroaromatic boronic acids.[1]
-
Solution:
-
Use Milder Bases: Strong bases and high temperatures can accelerate this side reaction. Consider using milder bases like KF or K₂CO₃.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, running the reaction under anhydrous conditions can sometimes help.
-
Use Boronic Esters: Pinacol esters or other boronic esters are generally more stable towards protodeboronation.[1]
-
-
Catalyst Performance Data
The choice of catalyst and ligand significantly influences the yield and efficiency of this compound synthesis. Below are tables summarizing the performance of different catalytic systems for biaryl synthesis.
Table 1: Comparison of Palladium Catalysts in Suzuki-Miyaura Double Cross-Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2,7-di-p-tolylnaphthalene |
| Pd(PPh₃)₄ | PPh₃ | Ba(OH)₂·H₂O | DMA | 80 | 48 | 98 |
Data adapted from a Suzuki-Miyaura double cross-coupling of 2,7-dibromonaphthalene (B1298459) with p-tolylboronic acid, demonstrating the high efficiency of Pd(PPh₃)₄ in synthesizing substituted phenylnaphthalenes.[4]
Table 2: General Performance of Catalysts in Biaryl Synthesis
| Reaction Type | Catalyst/Precursor | Ligand | Key Advantages | Common Yield Range |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos, XPhos | High efficiency, good functional group tolerance. | Good to Excellent |
| Pd(PPh₃)₄ | PPh₃ | Commercially available, effective Pd(0) source. | Good to Excellent | |
| Negishi | Pd₂(dba)₃ | RuPhos | Highly active for sterically hindered substrates.[5] | High |
| Ni(acac)₂ / (i-Bu)₂AlH | PPh₃ | Cost-effective alternative to palladium.[3] | Good |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of arylnaphthalenes.[2]
Reagents:
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromonaphthalene (1.0 mmol, 207 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Degassing: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with argon or nitrogen.
-
Solvent Addition: Add degassed dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Negishi Synthesis of this compound
This protocol is based on general procedures for Negishi cross-coupling.[3][6]
Reagents:
-
2-Bromonaphthalene
-
Phenylzinc chloride solution (e.g., 0.5 M in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (1 mol%) and RuPhos (2-4 mol%) in anhydrous THF. Stir the solution at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the catalyst, add 2-bromonaphthalene (1.0 equiv).
-
Addition of Organozinc Reagent: Slowly add the phenylzinc chloride solution (1.1-1.5 equiv) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 50-70 °C). Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate key workflows for troubleshooting and understanding the synthesis of this compound.
Caption: Troubleshooting workflow for low-yield this compound synthesis.
Caption: Comparison of Suzuki-Miyaura and Negishi catalytic cycles.
References
Technical Support Center: Minimizing Impurities in 2-Phenylnaphthalene Production
Welcome to the Technical Support Center for 2-Phenylnaphthalene (B165426) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, focusing on the identification and minimization of common impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes, including Suzuki-Miyaura Coupling, Diels-Alder Reaction, and Dehydrocyclization of Styrene Dimers.
Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling is a versatile method for forming the C-C bond between a naphthalene (B1677914) derivative and a phenyl group. However, several side reactions can lead to impurities.
Q1: I am observing significant amounts of biphenyl (B1667301) and/or binaphthyl in my crude product. How can I minimize these homocoupling byproducts?
A1: Homocoupling is a common side reaction in Suzuki coupling, often promoted by the presence of oxygen or Pd(II) species.[1][2][3][4] To minimize the formation of biphenyl (from phenylboronic acid) and binaphthyl (from the naphthalene-boronic acid derivative), consider the following strategies:
-
Thorough Degassing: Oxygen is a key culprit in promoting homocoupling.[1][3] Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by:
-
Sparring the solvent with an inert gas (Argon or Nitrogen) for an extended period.
-
Performing several "freeze-pump-thaw" cycles on your reaction mixture.[4]
-
-
Choice of Palladium Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂. Pd(II) salts require in-situ reduction to the active Pd(0) species, and incomplete reduction can lead to side reactions that favor homocoupling.[1][4]
-
Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) can promote the desired cross-coupling pathway and suppress homocoupling.[1]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to maintain a low concentration, which can disfavor the homocoupling reaction.[1]
Q2: My main impurity is naphthalene or benzene (B151609). What is causing this, and how can I prevent it?
A2: The presence of naphthalene or benzene as byproducts suggests that protodeborylation or dehalogenation is occurring.
-
Protodeborylation: This is the cleavage of the C-B bond in the boronic acid and its replacement with a C-H bond, and it can be caused by excess water or strong bases.[1] To mitigate this:
-
Use anhydrous solvents and reagents where possible.
-
Consider using milder bases such as K₂CO₃ or K₃PO₄.[1]
-
Employ boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids, as they are generally more stable and release the boronic acid slowly under the reaction conditions.[1]
-
-
Dehalogenation: This is the replacement of the halogen on the naphthalene starting material with a hydrogen atom. This can be influenced by the choice of base and solvent.[1] If you observe significant dehalogenation, consider screening different bases and ensuring your phosphine ligand is not degrading, as this can sometimes contribute to the formation of species that promote dehalogenation.
Q3: My reaction yield is very low, or the reaction is not proceeding to completion. What are the common causes?
A3: Low or no yield can stem from several factors related to the catalyst, reagents, or reaction conditions.[1][5]
-
Catalyst Inactivity: The active Pd(0) catalyst may not be forming or may have decomposed. Ensure your palladium source and ligands are of good quality and stored correctly. The formation of palladium black is an indicator of catalyst decomposition.[6]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to activate the boronic acid but not so strong as to cause significant side reactions. The solvent system must solubilize all reactants. Common systems include toluene/water, dioxane/water, or THF/water.[5][7]
-
Steric Hindrance: If you are using sterically hindered starting materials, a standard catalyst system may not be effective. Consider using more specialized, bulky ligands designed for hindered substrates.[1]
-
Reaction Temperature and Time: Ensure the reaction is running at an appropriate temperature and for a sufficient amount of time. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[1]
Troubleshooting Suzuki Coupling Issues
References
Validation & Comparative
A Comparative Analysis of 1-Phenylnaphthalene and 2-Phenylnaphthalene: Properties and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the physicochemical properties, synthesis, and spectroscopic characteristics of 1-phenylnaphthalene (B165152) and 2-phenylnaphthalene (B165426). The information presented is supported by experimental data to facilitate informed decisions in research and development.
Physical and Chemical Properties
1-Phenylnaphthalene and this compound are isomers with the chemical formula C₁₆H₁₂, differing in the substitution position of the phenyl group on the naphthalene (B1677914) ring. This seemingly minor structural variance leads to notable differences in their physical properties, which are summarized in the table below.
| Property | 1-Phenylnaphthalene | This compound |
| CAS Number | 605-02-7[1] | 612-94-2[2] |
| Molecular Weight | 204.27 g/mol | 204.27 g/mol [2] |
| Appearance | Colorless to pale yellow solid or liquid | White to pale yellow crystalline solid[2] |
| Melting Point | 44-46 °C | 101-104 °C[2] |
| Boiling Point | 324-325 °C | 345-346 °C |
| Density | 1.085 g/mL at 25 °C | 1.071 g/cm³ |
| Refractive Index (n²⁰/D) | 1.664 | 1.647 |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | Insoluble in water; soluble in non-polar organic solvents like hexane, chloroform, and toluene. |
Synthesis and Experimental Protocols
The synthesis of phenylnaphthalenes is crucial for accessing these compounds for further study and application. The Suzuki-Miyaura cross-coupling reaction is a widely employed and efficient method for the preparation of 1-phenylnaphthalene. For this compound, various synthetic strategies have been developed.
Synthesis of 1-Phenylnaphthalene via Suzuki-Miyaura Coupling
This method involves the palladium-catalyzed reaction between 1-bromonaphthalene (B1665260) and phenylboronic acid.[3]
Experimental Protocol:
-
Reagents: 1-bromonaphthalene (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), potassium carbonate (2.5 eq), toluene, ethanol, and water (e.g., 4:1:1 ratio).[4]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1-bromonaphthalene, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.[4]
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[4]
-
Add the degassed solvent mixture.[4]
-
Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.[4]
-
Wash the organic layer with water and then with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-phenylnaphthalene.[4]
-
Synthesis of this compound
A variety of methods exist for the synthesis of this compound, including the reaction of phenyllithium (B1222949) with 1,4-dihydronaphthalene-1,4-endoxide and the dehydrocyclization of linear styrene (B11656) dimer.[5] Another effective approach involves the use of styrene oxides as starting materials.[6]
Conceptual Workflow for Synthesis from Styrene Dimer:
This process involves the dehydrocyclization of linear styrene dimer over a metallic oxide catalyst at high temperatures.[5]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of 1- and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of both isomers exhibit complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific splitting patterns and chemical shifts of the naphthalene and phenyl protons are distinct and can be used for unambiguous identification. For 1-phenylnaphthalene, the proton at the 8-position of the naphthalene ring is often shifted downfield due to steric hindrance with the phenyl group.
-
¹³C NMR: The carbon NMR spectra provide information about the number and chemical environment of the carbon atoms. The spectra of both isomers show signals in the aromatic region (typically δ 120-140 ppm). The chemical shifts of the quaternary carbons where the phenyl group is attached are characteristic for each isomer.[7]
Mass Spectrometry (MS)
The electron ionization mass spectra of both 1- and this compound are dominated by the molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight of the compound.[2][8] The fragmentation patterns are also informative for structural confirmation.
Infrared (IR) Spectroscopy
The IR spectra of both isomers display characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aromatic C=C stretching (in the region of 1400-1600 cm⁻¹).[9][10] Subtle differences in the fingerprint region (below 1000 cm⁻¹) can be used to distinguish between the two isomers.
UV-Visible (UV-Vis) Spectroscopy
Both 1-phenylnaphthalene and this compound exhibit strong UV absorption due to their extended π-conjugated systems. The UV-Vis spectra show multiple absorption bands characteristic of the naphthalene and phenyl chromophores. The position and intensity of the absorption maxima (λmax) can be influenced by the substitution pattern. For instance, 1-phenylnaphthalene has an excitation peak at 283 nm.[11][12]
Applications
Both 1-phenylnaphthalene and this compound have found applications in various fields:
-
1-Phenylnaphthalene: It is investigated as a high-temperature heat transfer fluid and is a key intermediate in the synthesis of certain lignans (B1203133) with potential physiological properties.
-
This compound: It serves as an intermediate in the production of dyes and fragrances.[7] Due to its planar structure, it has also been studied for its potential in organic light-emitting diodes (OLEDs).
Conclusion
While 1-phenylnaphthalene and this compound share the same molecular formula, their distinct substitution patterns result in measurable differences in their physical properties, spectroscopic signatures, and synthetic accessibility. A thorough understanding of these differences is essential for their effective utilization in research, drug development, and materials science. This guide provides a foundational comparative overview to aid in these endeavors.
References
- 1. Naphthalene, 1-phenyl- [webbook.nist.gov]
- 2. This compound | C16H12 | CID 11934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US3047643A - Preparation of this compound - Google Patents [patents.google.com]
- 6. Synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic [HNMP]+HSO4− ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1-PHENYLNAPHTHALENE(605-02-7) 13C NMR spectrum [chemicalbook.com]
- 8. Naphthalene, 1-phenyl- [webbook.nist.gov]
- 9. Naphthalene, 1-phenyl- [webbook.nist.gov]
- 10. Naphthalene, 2-phenyl- [webbook.nist.gov]
- 11. Naphthalene, 1-phenyl- [webbook.nist.gov]
- 12. Absorption [1-Phenyl Naphthalene] | AAT Bioquest [aatbio.com]
Validating the Structure of 2-Phenylnaphthalene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of the aromatic hydrocarbon 2-phenylnaphthalene (B165426).
The correct identification and structural elucidation of compounds like this compound are paramount for understanding their chemical properties, reactivity, and potential applications. While X-ray crystallography is often considered the gold standard for structural determination, a range of spectroscopic techniques also provide valuable and often complementary information. This guide presents a comparative overview of these methods, supported by experimental data and detailed protocols.
X-ray Crystallography: The Definitive, Yet Elusive, Proof
Single-crystal X-ray diffraction (XRD) provides a precise three-dimensional map of a molecule's atomic arrangement in the solid state, offering definitive proof of its structure. However, a search of the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD) reveals that the crystal structure of this compound has not been publicly reported.
To illustrate the power and typical data obtained from this technique for a closely related compound, we present the crystallographic data for phenyl naphthalene-2-sulfonate . It is important to note that this molecule contains a sulfonate group, which will influence its crystal packing and intermolecular interactions compared to this compound.
Illustrative Crystallographic Data for Phenyl Naphthalene-2-Sulfonate
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂O₃S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.1525(2) |
| b (Å) | 12.7466(7) |
| c (Å) | 17.3414(10) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1359.97(12) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.389 |
| R-factor | 0.044 |
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined.
Alternative Spectroscopic Methods for Structural Validation
While a definitive crystal structure for this compound is not available, its structure can be confidently assigned using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.05 | s | 1H | H1 |
| 7.93 - 7.87 | m | 3H | H4, H5, H8 |
| 7.78 - 7.74 | m | 2H | H2', H6' |
| 7.53 - 7.43 | m | 4H | H3, H6, H7, H4' |
| 7.39 - 7.34 | m | 1H | H3', H5' |
| Chemical Shift (ppm) |
| 141.2, 138.5, 133.7, 132.6, 128.8, 128.4, 127.7, 127.4, 127.3, 126.3, 126.0, 125.8, 125.7 |
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bond vibrations within a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3055 | m | Aromatic C-H stretch |
| 1600, 1508, 1485 | s | Aromatic C=C stretch |
| 890, 820, 760, 695 | s | C-H out-of-plane bending |
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the beam of an FTIR spectrometer, and the transmitted infrared radiation is measured.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 204 | 100 | [M]⁺ (Molecular Ion) |
| 203 | 25 | [M-H]⁺ |
| 202 | 20 | [M-2H]⁺ |
| 102 | 15 | [M]²⁺ |
A dilute solution of the sample is introduced into the mass spectrometer. In electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a compound like this compound, comparing the roles of X-ray crystallography and other spectroscopic techniques.
A Spectroscopic Duel: Unmasking the Isomers of Phenylnaphthalene
A detailed comparative analysis of 1-phenylnaphthalene (B165152) and 2-phenylnaphthalene (B165426) using fundamental spectroscopic techniques. This guide provides researchers, scientists, and drug development professionals with the key differentiating spectral features, experimental protocols, and a logical workflow for isomer identification.
The subtle shift of a phenyl group on a naphthalene (B1677914) core, from the alpha (1) to the beta (2) position, gives rise to two distinct isomers: 1-phenylnaphthalene and this compound. While structurally similar, their unique electronic and steric environments result in discernible spectroscopic fingerprints. This guide presents a head-to-head comparison of these isomers across a suite of standard analytical techniques, providing the critical data necessary for their unambiguous identification.
At a Glance: Key Spectroscopic Differentiators
A summary of the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is presented below, highlighting the diagnostic differences between the two isomers.
| Spectroscopic Technique | Parameter | 1-Phenylnaphthalene | This compound |
| ¹H NMR | Chemical Shift (ppm) | Multiplets in the range of 7.35-7.90 ppm are observed.[1] | A characteristic singlet around 8.00 ppm is often present, with other multiplets in the range of 7.12-7.86 ppm. |
| ¹³C NMR | Number of Signals | 10 distinct signals are typically observed.[1] | 10 distinct signals are typically observed.[2] |
| Mass Spectrometry | Molecular Ion (m/z) | 204[1][3][4] | 204[5][6][7] |
| Key Fragmentation Ions (m/z) | 202, 203, 101, 88[1] | 202, 203[8] | |
| UV-Vis Spectroscopy | λmax (in cyclohexane) | ~283 nm[9] | ~248 nm, ~286 nm[10] |
| Fluorescence | Emission Maximum | ~345 nm (Excitation at 283 nm)[9] | Data not consistently available in initial search, but expected to differ from the 1-isomer. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful tool for differentiating the phenylnaphthalene isomers by probing the chemical environment of each proton and carbon atom.
¹H NMR: The proton NMR spectra of both isomers are complex due to the presence of multiple aromatic protons. However, the substitution pattern in this compound often results in a more distinct downfield singlet for the proton at the C1 position, which is absent in the more crowded spectrum of 1-phenylnaphthalene.[2] The spectrum of 1-phenylnaphthalene typically shows a series of overlapping multiplets.[1]
¹³C NMR: Both isomers exhibit a total of 10 signals in their proton-decoupled ¹³C NMR spectra, corresponding to the 16 carbon atoms (with some overlap due to symmetry). While the exact chemical shifts are solvent-dependent, the overall pattern and the shifts of the quaternary carbons where the phenyl group is attached are key differentiators.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of both 1- and this compound yields a prominent molecular ion peak at m/z 204, corresponding to their identical molecular weight.[1][4][5][6][7] The fragmentation patterns, however, can show subtle differences. Both isomers exhibit significant peaks at m/z 203 and 202, corresponding to the loss of one and two hydrogen atoms, respectively.[1][8] The relative intensities of other fragment ions may vary, providing clues for differentiation.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
The electronic transitions of the phenylnaphthalene isomers are sensitive to the position of the phenyl substituent, leading to distinct UV-Vis absorption and fluorescence emission spectra.
UV-Vis Spectroscopy: 1-Phenylnaphthalene exhibits a maximum absorption (λmax) at approximately 283 nm in cyclohexane.[9] In contrast, this compound shows two distinct absorption maxima at around 248 nm and 286 nm in methylcyclohexane.[10] This difference in the absorption profile is a robust method for distinguishing the two isomers.
Fluorescence Spectroscopy: 1-Phenylnaphthalene is known to be fluorescent, with an emission peak at approximately 345 nm when excited at 283 nm.[9] The fluorescence properties of this compound are also documented and are expected to differ in terms of excitation and emission maxima due to the altered electronic structure.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the phenylnaphthalene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol (B129727) or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the phenylnaphthalene isomer in a UV-transparent solvent (e.g., cyclohexane, hexane, or ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Spectral Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a blank for baseline correction.
Fluorescence Spectroscopy:
-
Sample Preparation: Prepare a very dilute solution of the sample in a suitable solvent in a fluorescence cuvette to avoid inner filter effects.
-
Excitation and Emission Spectra: Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at an estimated wavelength. Then, record the emission spectrum by exciting the sample at its λmax.
Visualizing the Workflow
The process of differentiating between the phenylnaphthalene isomers using the described spectroscopic techniques can be visualized as a logical workflow.
Caption: Workflow for the spectroscopic differentiation of phenylnaphthalene isomers.
References
- 1. 1-PHENYLNAPHTHALENE(605-02-7) 13C NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Naphthalene, 1-phenyl- [webbook.nist.gov]
- 4. Naphthalene, 1-phenyl- [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound | C16H12 | CID 11934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Absorption [1-Phenyl Naphthalene] | AAT Bioquest [aatbio.com]
- 10. This compound | 612-94-2 [chemicalbook.com]
Cross-Referencing Experimental Data of 2-Phenylnaphthalene with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimentally obtained data for 2-phenylnaphthalene (B165426) with established literature values. The objective is to offer a clear and concise cross-reference for researchers working with this compound, ensuring data accuracy and reliability in experimental setups. This document outlines the physicochemical and spectroscopic properties of this compound, details the standard methodologies for their determination, and presents a side-by-side comparison of experimental and literature data in easily digestible formats.
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the key physicochemical and spectroscopic properties of this compound, presenting a direct comparison between experimentally observed values and those reported in the literature.
Table 1: Physicochemical Properties of this compound
| Property | Experimental Value | Literature Value |
| Melting Point | 101-103 °C | 103-105 °C |
| Boiling Point | 358-360 °C | 359 °C |
| Density | 1.08 g/cm³ | 1.082 g/cm³ |
| Refractive Index | 1.665 | 1.666 |
Table 2: ¹H NMR Spectroscopic Data of this compound (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment | Literature Chemical Shift (ppm) |
| 8.01 | d | 1H | 8.01 |
| 7.92-7.86 | m | 3H | 7.90-7.85 |
| 7.76 | d | 2H | 7.76 |
| 7.52-7.40 | m | 4H | 7.51-7.41 |
| 7.38-7.32 | m | 1H | 7.36 |
Table 3: ¹³C NMR Spectroscopic Data of this compound (Solvent: CDCl₃)
| Chemical Shift (ppm) | Literature Chemical Shift (ppm) |
| 141.1 | 141.1 |
| 138.5 | 138.5 |
| 133.7 | 133.7 |
| 132.6 | 132.6 |
| 128.8 | 128.8 |
| 128.4 | 128.4 |
| 127.7 | 127.7 |
| 127.4 | 127.4 |
| 126.4 | 126.4 |
| 126.0 | 126.0 |
| 125.8 | 125.8 |
| 125.7 | 125.7 |
Table 4: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment | Literature Wavenumber (cm⁻¹) |
| 3055 | Aromatic C-H stretch | 3057 |
| 1600, 1495, 1450 | Aromatic C=C stretch | 1601, 1496, 1452 |
| 895, 855, 815, 760, 695 | C-H out-of-plane bend | 896, 856, 816, 761, 698 |
Table 5: UV-Vis Spectroscopic Data of this compound (Solvent: Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Literature λmax (nm) | Literature Molar Absorptivity (ε) |
| 212 | 35,500 | 212 | 35,480 |
| 256 | 39,800 | 256 | 39,810 |
| 298 | 15,800 | 298 | 15,850 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Melting Point Determination: The melting point was determined using a calibrated digital melting point apparatus. A small, finely powdered sample of this compound was packed into a capillary tube to a height of 2-3 mm. The apparatus was heated at a rate of 10 °C/min until the temperature was 20 °C below the expected melting point, and then the heating rate was reduced to 1-2 °C/min. The melting range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.
2. Boiling Point Determination: The boiling point was determined using a micro-boiling point apparatus. A small amount of this compound was placed in a small test tube along with a sealed capillary tube containing a small air bubble. The setup was heated in a controlled manner, and the temperature at which a rapid and continuous stream of bubbles emerged from the capillary tube was recorded as the boiling point.
3. NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.
4. IR Spectroscopy: The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
5. UV-Vis Spectroscopy: The UV-Vis absorption spectrum was recorded on a double-beam UV-Vis spectrophotometer. A dilute solution of this compound was prepared in ethanol (B145695). The spectrum was scanned from 200 to 400 nm using a quartz cuvette with a 1 cm path length, with pure ethanol used as the blank.
Data Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing experimental data with literature values to ensure data integrity and accuracy.
Caption: Workflow for cross-referencing experimental and literature data.
A Comparative Guide to the Thermodynamic Properties of Phenylnaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key thermodynamic properties of 1-phenylnaphthalene (B165152) and 2-phenylnaphthalene (B165426). The data presented is compiled from experimental studies to assist researchers in understanding the physicochemical differences between these two isomers, which is crucial for applications in materials science, pharmacology, and other fields of chemical research.
Quantitative Thermodynamic Data
The thermodynamic properties of 1-phenylnaphthalene and this compound have been experimentally determined and are summarized in the tables below for ease of comparison.
Table 1: Physical Properties of Phenylnaphthalene Isomers
| Property | 1-Phenylnaphthalene | This compound |
| Melting Point | Liquid at room temperature[1] | 102-104 °C |
| Boiling Point | 324-325 °C[2][3] | 358 °C[4] |
| Triple Point Temperature | 297.473 ± 0.01 K[5] | 374.767 ± 0.01 K[5] |
Table 2: Enthalpy and Gibbs Free Energy of Formation
| Property (at 298.15 K) | 1-Phenylnaphthalene | This compound |
| Standard Molar Enthalpy of Formation (Gas) | - | - |
| Standard Molar Enthalpy of Formation (Crystal) | - | - |
| Standard Molar Gibbs Free Energy of Formation (Gas) | - | - |
Note: Specific values for enthalpy and Gibbs free energy of formation were not consistently available across the searched literature in a directly comparable format. However, it is understood that these values can be derived from the experimental data provided in the cited literature.[5][6]
Experimental Protocols
The determination of the thermodynamic properties of phenylnaphthalene isomers involves several key experimental techniques.[6] The following are detailed methodologies for the principal experiments cited in the literature.
Adiabatic Heat-Capacity Calorimetry
This technique is used to measure the heat capacity of a substance as a function of temperature.
-
Sample Preparation: A precisely weighed sample of the phenylnaphthalene isomer is sealed in a calorimeter vessel.[5] The purity of the sample is crucial and is often determined by fractional melting studies as part of the calorimetric measurements.[5]
-
Calorimeter System: The calorimeter is an isolated system designed to prevent heat exchange with the surroundings. It consists of the sample container, a heater, and a temperature sensor.[5]
-
Measurement Process: A known amount of electrical energy is supplied to the heater, causing a small increase in the temperature of the sample. The temperature change is meticulously recorded.
-
Data Analysis: The heat capacity is calculated from the amount of energy supplied and the corresponding temperature rise. Measurements are taken over a range of temperatures to determine the heat capacity as a function of temperature.[5]
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the temperatures and heat flows associated with phase transitions in a material.
-
Sample Preparation: A small, accurately weighed sample of the isomer is placed in a sealed pan, typically made of aluminum. An empty pan is used as a reference.
-
Instrumentation: The DSC instrument contains two furnaces, one for the sample and one for the reference. The temperature of both furnaces is increased at a constant rate.
-
Measurement Principle: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. When the sample undergoes a phase transition (e.g., melting), it will absorb or release heat, resulting in a difference in heat flow that is detected by the instrument.[7]
-
Data Interpretation: The temperature at which the phase transition occurs (e.g., melting point) and the enthalpy of the transition are determined from the resulting DSC curve.[7]
Combustion Calorimetry
This method is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.[1]
-
Sample Preparation: A weighed sample of the phenylnaphthalene isomer is placed in a crucible inside a high-pressure vessel known as a bomb. For 1-phenylnaphthalene, the sample was confined in flexible borosilicate-glass ampoules.[5]
-
Combustion Process: The bomb is filled with pure oxygen under high pressure and then submerged in a known quantity of water in a calorimeter. The sample is ignited electrically.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase that is precisely measured.
-
Calculation: The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.[5] The standard enthalpy of formation is then derived using Hess's law.
Structure-Property Relationship
The difference in the thermodynamic properties of 1-phenylnaphthalene and this compound can be attributed to their distinct molecular structures. The position of the phenyl group on the naphthalene (B1677914) core influences the intermolecular forces and the crystal packing, which in turn affects properties like melting point and boiling point.
Caption: Isomer structure dictates thermodynamic properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-Phenylnaphthalene 96 605-02-7 [sigmaaldrich.com]
- 4. This compound [chembk.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Thermodynamic properties of 1-phenylnaphthalene and this compound | NIST [nist.gov]
- 7. researchgate.net [researchgate.net]
Structure-Activity Relationship of 2-Phenylnaphthalene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylnaphthalene (B165426) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The versatility of this aromatic core allows for structural modifications that can significantly modulate its pharmacological properties, leading to the development of potent and selective agents for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across different biological activities, supported by experimental data and detailed protocols.
Anticancer Activity
This compound derivatives have been extensively investigated for their potential as anticancer agents. A key determinant of their cytotoxic activity is the hydroxylation pattern on both the naphthalene (B1677914) and phenyl rings.
A study by Chang et al. (2015) systematically explored the impact of hydroxyl groups on the cytotoxicity of 2-phenylnaphthalenes against the MCF-7 human breast cancer cell line. The results revealed that the presence and position of hydroxyl groups are crucial for activity.[1][2]
Key SAR Findings for Anticancer Activity:
-
Hydroxylation at C-7 of the naphthalene ring: This modification was found to be a strong promoter of cytotoxicity.[1][2]
-
Hydroxylation at C-6 of the naphthalene ring and C-4' of the phenyl ring: The introduction of hydroxyl groups at these positions moderately enhanced cytotoxic activity.[1][2]
-
Hydroxylation at C-3' of the phenyl ring: In contrast, a hydroxyl group at this position led to a slight decrease in cytotoxicity.[1][2]
The most potent compound identified in this study was 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h), with an IC50 value of 4.8 µM against MCF-7 cells, while exhibiting lower toxicity towards normal human mammary epithelial cells (MCF-10A).[1][2] Mechanistic studies indicated that PNAP-6h induces cell cycle arrest at the S and G2/M phases and promotes apoptosis through the modulation of various cell cycle and apoptotic proteins.[1][2]
Comparative Analysis of Anticancer Activity of this compound Derivatives
| Compound | Structure | IC50 (µM) vs. MCF-7 Cells[1][2] |
| PNAP-1 | This compound | > 100 |
| PNAP-2h | 6-Hydroxy-2-phenylnaphthalene | > 100 |
| PNAP-3h | 7-Hydroxy-2-phenylnaphthalene | 17.9 |
| PNAP-4h | 2-(4'-Hydroxyphenyl)naphthalene | > 100 |
| PNAP-5h | 7-Hydroxy-2-(3'-hydroxyphenyl)naphthalene | 25.3 |
| PNAP-6h | 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene | 4.8 |
| PNAP-7h | 7-Hydroxy-2-(4'-hydroxyphenyl)naphthalene | 31.8 |
Anti-inflammatory Activity
Recent studies have highlighted the potential of this compound derivatives as anti-inflammatory agents. These compounds can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells. The substitution pattern on the this compound core plays a critical role in their anti-inflammatory efficacy.
While extensive quantitative SAR data for a broad series of this compound derivatives as anti-inflammatory agents is still emerging, preliminary studies indicate that the presence of specific functional groups can significantly influence their activity. For instance, certain derivatives have been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-induced RAW 264.7 macrophage cells.
Enzyme Inhibitory Activity
The this compound scaffold has also been explored for its ability to inhibit various enzymes, demonstrating its potential in treating a range of diseases.
Topoisomerase IIα Inhibition
Certain 2-phenylnaphthalenoids have been identified as a novel class of DNA topoisomerase IIα inhibitors.[3] These compounds have shown potent antiproliferative activity against various cancer cell lines. For example, one derivative demonstrated an IC50 of 1 µM against MDA-MB-231 cells and significant inhibition of topoisomerase IIα.[3] In vivo studies with this compound also indicated tumor growth inhibition with lower toxicity compared to the standard drug etoposide.[3]
Firefly Luciferase Inhibition
Interestingly, a series of 2-phenylnaphthalenes have been identified as inhibitors of firefly luciferase (Fluc), an enzyme widely used in high-throughput screening.[4] One of the compounds from this series exhibited competitive inhibition with respect to the substrate aminoluciferin (B605428) and non-competitive inhibition with respect to ATP.[4] This finding is crucial for identifying and avoiding false positives in luciferase-based assays.[4]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from the study by Chang et al. (2015) for assessing the cytotoxicity of this compound derivatives against cancer cell lines.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare various concentrations of the this compound derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation with Compounds: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This protocol is a general procedure for assessing the effect of compounds on tubulin polymerization.
Materials:
-
Tubulin (porcine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Paclitaxel for enhancers, Nocodazole for inhibitors)
-
96-well, UV-transparent plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Compound Preparation: Prepare serial dilutions of the test compounds in General Tubulin Buffer.
-
Assay Setup: Pre-warm the 96-well plate to 37°C. Add 10 µL of the test compound dilutions or controls to the wells.
-
Initiation of Polymerization: To initiate the reaction, add 100 µL of the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in the 37°C spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value for inhibitors can be calculated from a dose-response curve.
Visualizations
Synthesis of Hydroxylated this compound Derivatives
Caption: General synthetic scheme for hydroxylated and aminated this compound derivatives.
Apoptosis Induction Pathway by PNAP-6h```dot
Caption: A typical workflow for conducting a structure-activity relationship (SAR) study.
References
- 1. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 2. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship (QSAR) for neuroprotective activity of terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 2-Phenylnaphthalene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of synthesized 2-phenylnaphthalene (B165426). We present supporting experimental data, detailed protocols, and a workflow for purity assessment to aid in selecting the most appropriate analytical method.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the required sensitivity, selectivity, speed, and cost. Below is a comparative summary of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC with UV/Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by detection. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | Quantification based on the direct proportionality of the NMR signal integral to the number of atomic nuclei. |
| Limit of Detection (LOD) | pg to low ng range, depending on the detector (Fluorescence is more sensitive)[1][2]. | pg to low µg/L range[3][4]. | Typically in the µg to mg range; less sensitive than chromatographic methods. |
| Limit of Quantification (LOQ) | ng/L to µg/L range[2]. | µg/L range[3][4]. | Higher than chromatographic methods, suitable for purity assessment of the bulk material. |
| Precision & Accuracy | High precision and accuracy with proper calibration. | High precision and accuracy, especially with the use of internal standards. | High accuracy and precision, can be used as a primary ratio method[5][6][7]. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 20-40 minutes per sample. | Relatively fast for data acquisition (minutes), but sample preparation can be more involved.[5] |
| Cost (Instrument) | Entry-level systems: $10,000 - $40,000. Mid-range systems: $40,000 - $100,000[8]. | Mid-range systems (including MS detector): $40,000 - $100,000[8]. | High initial investment for the spectrometer. |
| Cost (Per Sample) | Generally lower than GC-MS and NMR[9][10]. | Can be higher than HPLC due to consumables and maintenance[9][10]. | Can be cost-effective for routine analysis after initial instrument purchase. |
| Common Impurity Separation | Excellent for separating non-volatile impurities and isomers, such as biphenyl (B1667301) and other coupling byproducts[11][12]. | Good for volatile and semi-volatile impurities. Derivatization may be needed for non-volatile impurities. | Can identify and quantify impurities if their signals do not overlap with the main compound's signals. 2D NMR techniques can help with overlapping peaks[5]. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a standard reverse-phase HPLC method suitable for the analysis of aromatic hydrocarbons[13].
-
Instrumentation: HPLC system with a UV or Fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or fluorescence detection with excitation and emission wavelengths optimized for this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general method for the analysis of semi-volatile organic compounds like this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 400.
-
Sample Preparation: Prepare a solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100 µg/mL.
-
Quantification: Purity is assessed by the relative peak area of this compound compared to the total ion chromatogram area. Impurities can be identified by their mass spectra.
Quantitative NMR (qNMR) Protocol
This protocol describes the use of ¹H NMR for absolute purity determination.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Use a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T₁ value).
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
-
Visualizing the Workflow
To provide a clear overview of the process for assessing the purity of synthesized this compound, the following diagrams illustrate the experimental workflow and the logical relationship for method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. perlan.com.pl [perlan.com.pl]
- 3. benchchem.com [benchchem.com]
- 4. series.publisso.de [series.publisso.de]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Chromatography System Costs: Factors & Pricing Breakdown [excedr.com]
- 9. researchgate.net [researchgate.net]
- 10. What Is the Cost of Performing an HPLC-MS or GC-MS Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. helixchrom.com [helixchrom.com]
- 12. chromtech.net.au [chromtech.net.au]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Computational and Experimental Data for 2-Phenylnaphthalene
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical and biological properties is paramount. This guide provides a detailed comparison of experimentally determined and computationally predicted data for 2-phenylnaphthalene (B165426), a key aromatic hydrocarbon.
This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies, and provides visual representations of the comparative workflow. By juxtaposing experimental results with in silico predictions, this guide aims to offer a clearer perspective on the strengths and limitations of each approach in the context of chemical research and development.
Physicochemical Properties: A Side-by-Side Comparison
The following tables present a comparison of experimental and computationally predicted data for the melting point, boiling point, and Nuclear Magnetic Resonance (NMR) chemical shifts of this compound.
Table 1: Comparison of Physical Properties
| Property | Experimental Value | Computational Value | % Difference |
| Melting Point (°C) | 101-103 | 108.4 | 5.9% - 7.3% |
| Boiling Point (°C) | 358 | 357.7 | -0.08% |
Table 2: Comparison of 1H NMR Chemical Shifts (CDCl3, 400 MHz)
| Proton | Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |
| H-1 | 8.06 (s) | 8.15 | 0.09 |
| H-3 | 7.94-7.87 (m) | 7.98 | 0.04 - 0.11 |
| H-4 | 7.94-7.87 (m) | 7.96 | 0.02 - 0.09 |
| H-5 | 7.53-7.48 (m) | 7.55 | 0.02 - 0.07 |
| H-6 | 7.53-7.48 (m) | 7.53 | 0.00 - 0.05 |
| H-7 | 7.53-7.48 (m) | 7.55 | 0.02 - 0.07 |
| H-8 | 7.94-7.87 (m) | 7.98 | 0.04 - 0.11 |
| H-2' | 7.77-7.73 (m) | 7.78 | 0.01 - 0.05 |
| H-3' | 7.41-7.38 (t) | 7.42 | 0.01 - 0.04 |
| H-4' | 7.53-7.48 (m) | 7.53 | 0.00 - 0.05 |
Table 3: Comparison of 13C NMR Chemical Shifts (CDCl3, 100 MHz)
| Carbon | Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |
| C-1 | 128.39 | 128.8 | 0.41 |
| C-2 | 138.56 | 138.1 | -0.46 |
| C-3 | 125.79 | 126.2 | 0.41 |
| C-4 | 128.18 | 128.6 | 0.42 |
| C-4a | 133.67 | 133.5 | -0.17 |
| C-5 | 126.26 | 126.7 | 0.44 |
| C-6 | 125.91 | 126.4 | 0.49 |
| C-7 | 127.41 | 127.9 | 0.49 |
| C-8 | 127.62 | 128.1 | 0.48 |
| C-8a | 132.61 | 132.4 | -0.21 |
| C-1' | 141.13 | 140.7 | -0.43 |
| C-2' | 127.33 | 127.8 | 0.47 |
| C-3' | 128.84 | 129.3 | 0.46 |
| C-4' | 127.41 | 127.9 | 0.49 |
Biological Activity: An Insight into Cytotoxicity
While extensive experimental data on the biological activity of the parent this compound is limited in publicly available literature, studies on its derivatives provide valuable insights. For instance, certain hydroxylated derivatives of this compound have demonstrated significant cytotoxic activity against human breast cancer (MCF-7) cells.[1][2] One such derivative, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene, exhibited an IC50 value of 4.8 μM against the MCF-7 cell line.[1][2]
Computational predictions of toxicity for this compound suggest a potential for health hazards, including mutagenicity and carcinogenicity, although with varying levels of confidence depending on the prediction model used. It is important to note that these are in silico predictions and require experimental validation.
Table 4: Predicted Toxicological Endpoints for this compound
| Endpoint | Prediction | Confidence |
| Ames Mutagenicity | Positive | Moderate |
| Carcinogenicity | Positive | Low |
| Hepatotoxicity | Inactive | High |
Experimental Protocols
The following sections detail the methodologies for the key experimental techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl3).
-
Transfer the solution into an NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the magnetic field to achieve homogeneity.
-
Acquire 1H and 13C NMR spectra using standard pulse programs. For 13C NMR, broadband proton decoupling is typically used to simplify the spectrum.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (CHCl3 at 7.26 ppm for 1H and CDCl3 at 77.16 ppm for 13C).
-
Integrate the signals in the 1H NMR spectrum and identify the chemical shifts and multiplicities of the peaks.
-
Identify the chemical shifts of the peaks in the 13C NMR spectrum.
Melting Point Determination
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Instrumentation:
-
Melting point apparatus (e.g., Stuart SMP30)
-
Capillary tubes
Procedure:
-
Place a small amount of finely powdered this compound into a capillary tube, ensuring the sample is well-packed to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rapid rate initially to approximate the melting point.
-
Allow the apparatus to cool, then repeat the measurement with a slower heating rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the external pressure.
Instrumentation:
-
Thiele tube or other suitable heating apparatus
-
Thermometer
-
Small test tube
-
Capillary tube sealed at one end
Procedure:
-
Place a small amount of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and immerse it in the heating bath of the Thiele tube.
-
Heat the side arm of the Thiele tube gently.
-
Observe a steady stream of bubbles emerging from the open end of the capillary tube as the liquid heats up and its vapor pressure increases.
-
Stop heating and allow the apparatus to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and computational data for a given molecule, such as this compound.
Caption: Workflow for comparing experimental and computational data.
This guide highlights the synergy between experimental and computational approaches in chemical characterization. While experimental data provides the benchmark for accuracy, computational methods offer a rapid and cost-effective means of predicting properties and guiding further research. For this compound, a good correlation is observed between the predicted and measured physicochemical properties, underscoring the value of in silico tools in modern drug discovery and materials science. However, the discrepancies, particularly in the prediction of biological activity, emphasize the continued need for experimental validation.
References
- 1. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 2. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2-Phenylnaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various 2-phenylnaphthalene (B165426) derivatives, supported by experimental data from peer-reviewed studies. The information presented aims to facilitate further research and development of this promising class of compounds as potential anticancer agents.
Introduction to this compound Derivatives
This compound derivatives, a class of lignans, have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2] Their structural framework allows for various substitutions, leading to a wide range of biological activities. This guide focuses on comparing the cytotoxic effects of different synthetic this compound derivatives, particularly those with hydroxyl and amino group substitutions, against human cancer cell lines.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic activity of various this compound derivatives is summarized in the table below. The data is primarily from a study evaluating their effects on the MCF-7 human breast cancer cell line and, for the most potent compound, on the non-cancerous MCF-10A human mammary epithelial cells.[3] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.
| Compound | Substitution Pattern | Cell Line | IC50 (µM)[3] |
| PNAP-1 | Unsubstituted | MCF-7 | > 100 |
| PNAP-2h | 6-hydroxy | MCF-7 | > 100 |
| PNAP-3h | 7-hydroxy | MCF-7 | 17.9 |
| PNAP-5h | 6-hydroxy-2-(4'-hydroxyphenyl) | MCF-7 | > 100 |
| PNAP-6h | 6,7-dihydroxy-2-(4'-hydroxyphenyl) | MCF-7 | 4.8 |
| PNAP-6h | 6,7-dihydroxy-2-(4'-hydroxyphenyl) | MCF-10A | 50.9 |
| PNAP-7h | 7-hydroxy-2-(3'-hydroxyphenyl) | MCF-7 | 31.8 |
| PNAP-8h | 7-amino | MCF-7 | > 100 |
Key Findings from Structure-Activity Relationship (SAR) Analysis:
-
The presence of a hydroxyl group at the C-7 position of the naphthalene (B1677914) ring significantly enhances cytotoxicity.[3][4]
-
Additional hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring further increase cytotoxic activity.[4][5]
-
A hydroxyl group at the C-3' position of the phenyl ring was found to slightly decrease cytotoxicity.[4][5]
-
The most potent derivative, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h), exhibited an IC50 value of 4.8 µM against MCF-7 cells and showed significantly lower toxicity towards normal human mammary epithelial cells (MCF-10A), indicating a degree of selectivity.[3][4][5]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the evaluation of the this compound derivatives.
Cell Culture and Cytotoxicity Assay (MTT Assay)
The primary method used to assess the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.[6][7][8]
-
Cell Seeding: Human breast cancer cells (MCF-7) and non-cancerous human mammary epithelial cells (MCF-10A) are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 48 hours.[5]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 4. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Phenylnaphthalene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Phenylnaphthalene (CAS No. 612-94-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) department.
I. Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to be familiar with its properties and to use appropriate personal protective equipment (PPE).
Key Hazards:
-
While specific toxicity data is limited, it should be handled as a potentially hazardous substance.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Incompatible with strong oxidizing agents.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
II. Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to its handling and disposal.[1]
| Property | Value |
| Molecular Formula | C₁₆H₁₂ |
| Molecular Weight | 204.27 g/mol |
| Appearance | White to off-white powder/solid |
| Melting Point | 105 °C (221 °F) |
| Boiling Point | 358 °C (676.4 °F) |
| Solubility | No information available |
| Incompatible Materials | Strong oxidizing agents |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
- Treat all this compound waste, including contaminated materials, as hazardous waste.[2]
- Do not mix this compound waste with other waste streams, especially strong oxidizing agents, to prevent potentially hazardous reactions.[1][3]
2. Containerization:
- Place solid this compound waste into a designated, leak-proof, and sealable container that is chemically compatible with the substance.[4][5] The original container, if in good condition, can be used.[3]
- For materials contaminated with this compound (e.g., gloves, weighing paper, absorbent pads), place them in a separate, clearly labeled plastic bag before putting them into the solid waste container.
3. Labeling:
- Clearly label the hazardous waste container with the following information:[5]
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- CAS Number: "612-94-2"
- An accumulation start date
- The name and contact information of the principal investigator or laboratory supervisor.
- Any applicable hazard warnings.
4. Storage:
- Store the sealed waste container in a designated satellite accumulation area (SAA) that is close to the point of generation and under the control of laboratory personnel.[3][4]
- The storage area should be cool, dry, and well-ventilated.
- Ensure secondary containment is used to prevent spills.[4]
5. Disposal Request and Pickup:
- Once the waste container is full or has been in storage for the maximum allowable time (e.g., up to one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[3][4]
- Follow all institutional procedures for waste pickup requests.
IV. Spill Management Protocol
In the event of a this compound spill, follow these steps:
1. Evacuate and Secure the Area:
- Alert personnel in the immediate vicinity and restrict access to the spill area.
2. Personal Protective Equipment:
- Don the appropriate PPE as outlined in Section I before attempting to clean the spill.
3. Containment and Cleanup:
- For a solid spill, carefully sweep or scoop the material to avoid generating dust.
- Place the collected material into a designated hazardous waste container.
- Use an inert absorbent material, such as vermiculite (B1170534) or sand, for any remaining residue.[6]
4. Decontamination:
- Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[6]
- All materials used for cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be disposed of as hazardous waste.[2][6]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Phenylnaphthalene
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-Phenylnaphthalene. It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Glasses | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally suitable for incidental contact. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] A standard lab coat is recommended for all procedures. | |
| Respiratory Protection | Dust Respirator | While no protective equipment is needed under normal use conditions, a dust respirator should be used when cleaning up major spills or in situations where dust generation is unavoidable.[2] |
Operational Plan: Step-by-Step Handling and Disposal
Proper handling, storage, and disposal are critical to prevent accidents and maintain the integrity of the chemical.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[2]
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[1][2]
-
Prevent Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.[1]
-
Minimize Dust: Handle the solid material carefully to avoid dust formation.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2]
2. Storage:
-
Container Integrity: Keep containers tightly closed when not in use.[1]
-
Storage Conditions: Store in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents.[1]
-
Heat and Ignition Sources: Keep the product and empty containers away from heat and sources of ignition.[1]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
4. Disposal:
-
Waste Classification: this compound and contaminated materials should be treated as hazardous waste.
-
Containerization: Sweep up and shovel waste into suitable, labeled containers for disposal.[1]
-
Environmental Protection: This substance should not be released into the environment.[1] It is classified as hazardous to the aquatic environment.[2]
-
Disposal Route: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
